5-Hydroxycyclooctanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxycyclooctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLAYAAWSTPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298711 | |
| Record name | 5-hydroxycyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-97-3 | |
| Record name | NSC125566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxycyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxycyclooctan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Conformational Dynamics & Transannular Hemiacetalization of 5-Hydroxycyclooctanone: A Technical Guide
Executive Summary
The cyclooctane ring system represents a unique challenge in conformational analysis due to its high flexibility and the specific "medium-ring effect" (I-strain).[1] Unlike the rigid chair of cyclohexane, cyclooctane derivatives exist in a dynamic equilibrium of boat-chairs (BC), crowns, and boat-boats (BB).
In the specific case of 5-hydroxycyclooctanone , this conformational mobility facilitates a rare and chemically significant transannular interaction . The C1-carbonyl and C5-hydroxyl groups, positioned across the ring, can approach within van der Waals radii, leading to the formation of a bridged bicyclic hemiacetal: 9-oxabicyclo[3.3.1]nonan-1-ol .
This guide provides a rigorous analysis of this equilibrium, the factors driving the transannular reaction, and the analytical protocols required to characterize these systems in solution.
The Medium Ring Challenge: Conformational Manifolds
The Dominant Conformer: Boat-Chair (BC)
While cyclooctane itself fluctuates between the boat-chair (BC) and crown conformations, the introduction of an sp²-hybridized ketone at C1 alters the energy landscape.
-
Lowest Energy State: The Boat-Chair (BC) is generally the global minimum for cyclooctanone.[1]
-
Carbonyl Placement: To minimize transannular hydrogen-hydrogen repulsion, the carbonyl group preferentially occupies a position that relieves the "prow" hydrogens' steric clash.[1]
-
Substituent Effect: In this compound, the hydroxyl group at C5 introduces dipole-dipole interactions and hydrogen bonding potential that stabilizes specific BC rotamers.
Transannular Strain (Prelog Strain)
Medium rings (8–11 members) suffer from transannular strain, where hydrogens or substituents on opposite sides of the ring are forced into proximity. In this compound, this strain is paradoxically the driving force for reaction. The ring relieves this repulsive strain by collapsing into the bridged hemiacetal, which adopts a low-energy dual-chair conformation (resembling adamantane fragments).
The Transannular Hemiacetal Equilibrium[1][2]
The core of this analysis is the equilibrium between the Open Ring (A) and the Bridged Hemiacetal (B) .[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the O5-hydroxyl lone pair onto the C1-carbonyl carbon.[1]
-
Alignment: The ring must adopt a BC conformation where C1 and C5 are proximal (approx.[1] 2.5 Å).[1]
-
Trajectory: The hydroxyl oxygen approaches the carbonyl
orbital.[1] -
Closure: The bond formation creates a zero-bridge, converting the 8-membered monocycle into a [3.3.1] bicycle.
Thermodynamic Drivers
-
Enthalpy (
): Favors the bridged form.[1] The formation of the C-O sigma bond and the relief of transannular H-H repulsion (Prelog strain) are exothermic.[1] -
Entropy (
): Favors the open form.[1] The rigid bicycle loses significant degrees of freedom compared to the floppy cyclooctanone.[1] -
Solvent Effect: Polar protic solvents (e.g.,
, Methanol) stabilize the open hydroxy-ketone via intermolecular hydrogen bonding, shifting toward the open form. Non-polar solvents (e.g., , ) favor the intramolecular hemiacetal.
Visualization of the Pathway[1]
Figure 1: Reaction coordinate diagram illustrating the transition from the flexible open ring to the rigid bridged hemiacetal.[1]
Analytical Protocols: Distinguishing Isomers
Because the equilibrium is rapid on the NMR timescale at room temperature, signals often coalesce.[1] Accurate characterization requires specific protocols.[1]
Variable Temperature (VT) NMR
Standard
Protocol:
-
Solvent Selection: Use Toluene-
(for low temp) or DMSO- (for H-bond disruption). -
Cooling Phase: Lower temperature to 220 K (-53°C) in 10 K increments.
-
Observation:
-
Open Form: Distinct carbonyl resonance in
-NMR (~215 ppm). -
Bridged Form: Hemiacetal carbon resonance (~95-100 ppm).
-
Coalescence: As temperature drops, the averaged signal splits into distinct populations.
-
IR Spectroscopy (Solution Phase)
Infrared spectroscopy provides a snapshot faster than the chemical exchange rate.[1]
-
Open Ketone: Strong absorption at
(C=O stretch). -
Bridged Hemiacetal: Absence of C=O stretch; appearance of C-O-C ether bands (
) and broad O-H stretch (if not intramolecularly bonded).
Data Summary: Solvent Influence[1]
| Solvent | Dielectric Constant ( | Predominant Species (298 K) | Mechanistic Rationale |
| Benzene- | 2.28 | Bridged (>95%) | Non-polar environment promotes intramolecular closure to bury the polar groups. |
| Chloroform- | 4.81 | Bridged (~80%) | Weak H-bond donor; still favors internal stabilization. |
| DMSO- | 46.7 | Open (~60-70%) | Strong H-bond acceptor stabilizes the free -OH, preventing attack on C=O. |
| 78.4 | Open (>80%) | Hydration of the carbonyl and H-bonding to hydroxyl dominate.[1] |
Synthetic & Experimental Workflow
To study this system, one must synthesize the substrate while preserving the sensitive ketone functionality.[1]
Synthesis of this compound
Note: Direct oxidation of cyclooctane is non-selective. The preferred route is via the diol.[1]
Step-by-Step Protocol:
-
Starting Material: cis-1,5-cyclooctanediol (commercially available or via hydrogenation of 1,5-cyclooctadiene diepoxide).
-
Oxidation (Jones Oxidation - Controlled):
-
Dissolve cis-1,5-cyclooctanediol (10 mmol) in Acetone (50 mL).
-
Cool to 0°C.[1]
-
Add Jones Reagent (CrO3/H2SO4) dropwise very slowly (over 1 hour) to favor mono-oxidation.
-
Quench immediately with Isopropanol upon consumption of starting material (monitor via TLC).
-
-
Workup: Neutralize with
, filter chromium salts, and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Critical: The product may streak due to the hemiacetal equilibrium on silica.[1] Use deactivated silica or neutral alumina.[1]
Analytical Decision Tree
Figure 2: Analytical workflow for determining the dominant tautomer in solution.
Computational Modeling (DFT Guidelines)
For researchers attempting to model this system, standard force fields (MM2/MMFF) often fail to accurately capture the electronic transannular effect.
Recommended Level of Theory:
-
Method: DFT (Density Functional Theory)
-
Functional:
or (Includes dispersion corrections critical for medium ring packing). -
Basis Set:
(Diffuse functions are necessary for the lone pair interactions). -
Solvation: IEFPCM (Polarizable Continuum Model) matching the experimental solvent.[1]
Key Calculation:
Calculate the Gibbs Free Energy (
-
If
, the hemiacetal is thermodynamically favored.[1]
References
-
Rademacher, P., & Mohr, P. C. (2007).[2] Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry.
-
Leonard, N. J. (1960). Transannular Interactions in Medium Ring Compounds. Record of Chemical Progress. (Cited as foundational review on transannular effects).
-
Ghiaci, M., & Mohajeri, A. (1994). Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones. Journal of the Chinese Chemical Society.[1]
-
Choudhary, P. (2006).[3] Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico (University of Duisburg-Essen).
Sources
Technical Guide: Synthesis Pathways for 5-Hydroxycyclooctanone from Cyclooctane-1,5-diol
Executive Summary
The synthesis of 5-hydroxycyclooctanone (1) from cyclooctane-1,5-diol (2) represents a classic problem in symmetric bifunctional desymmetrization. The core challenge lies not merely in the oxidation chemistry but in the conformational dynamics of medium-sized rings. Upon formation, this compound undergoes a rapid, favorable transannular cyclization to form the hemiacetal 9-oxabicyclo[3.3.1]nonan-1-ol (3) .
This guide details the synthesis strategies required to access this equilibrium mixture, prioritizing the Controlled TEMPO Oxidation pathway for its balance of atom economy and selectivity, while providing the Statistical Protection pathway as a robust alternative for analytical standard preparation.
The Chemoselectivity & Conformational Challenge
Before initiating synthesis, researchers must understand that "this compound" is a transient species in most standard solvents.
The Transannular Equilibrium
Unlike acyclic hydroxy ketones, the cyclooctane scaffold facilitates a transannular nucleophilic attack of the C5-hydroxyl group onto the C1-ketone. This equilibrium is solvent-dependent:
-
Non-polar solvents (CDCl₃, Benzene): The equilibrium heavily favors the bicyclic hemiacetal (3 , >95%).
-
Polar protic solvents (DMSO, Methanol): The open-chain hydroxy ketone (1 ) becomes more detectable, though often still minor.
This tautomerism complicates oxidation because the hemiacetal moiety is susceptible to further oxidation to the lactone (9-oxabicyclo[3.3.1]nonan-9-one) if aggressive oxidants are used.
Reaction Logic Diagram
The following diagram illustrates the equilibrium and the risk of over-oxidation.
Figure 1: The thermodynamic sink of the hemiacetal protects the ketone but opens a pathway to lactonization.
Synthesis Pathways[1][2][3][4]
Pathway A: Stoichiometric Control via TEMPO/NaOCl (Recommended)
This method utilizes the steric bulk of the nitroxyl radical (TEMPO) and precise stoichiometric control of the co-oxidant (NaOCl) to achieve mono-oxidation.
-
Mechanism: The oxoammonium species oxidizes one hydroxyl group. As the ketone forms, the molecule cyclizes to the hemiacetal. The bridgehead hydroxyl of the hemiacetal is sterically hindered and electronically distinct from the starting secondary alcohol, providing a "kinetic trap" that slows over-oxidation.
-
Advantages: Single-step, ambient temperature, avoids heavy metal waste (Cr, Mn).
-
Risks: Excess NaOCl can drive the hemiacetal to the lactone.
Pathway B: The Statistical Protection Strategy (High Fidelity)
For applications requiring absolute purity (e.g., analytical standards), a protection-deprotection sequence is preferred despite lower yields.
-
Mono-acetylation: Reacting the diol with 1.0 eq of acetic anhydride.
-
Oxidation: Converting the remaining alcohol to a ketone using PCC or Dess-Martin Periodinane.
-
Hydrolysis: Removing the acetate group to release the product.
Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of this compound (isolated as 9-oxabicyclo[3.3.1]nonan-1-ol).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Cyclooctane-1,5-diol | Substrate | 1.0 | mixture of cis/trans is acceptable |
| TEMPO | Catalyst | 0.01 | 1 mol% loading |
| NaBr | Co-catalyst | 0.1 | Aqueous solution |
| NaOCl (Bleach) | Oxidant | 1.05 | Commercial 5-6% solution; Titrate before use |
| NaHCO₃ | Buffer | - | Maintain pH 8.5–9.5 |
| Dichloromethane (DCM) | Solvent | - | Biphasic medium |
Step-by-Step Methodology
-
Setup:
-
In a 250 mL round-bottom flask, dissolve cyclooctane-1,5-diol (1.44 g, 10 mmol) in DCM (50 mL).
-
Add a solution of TEMPO (15.6 mg, 0.1 mmol) and NaBr (103 mg, 1.0 mmol) in water (5 mL).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring (1000 rpm).
-
-
Controlled Oxidation:
-
Buffer the commercial NaOCl solution with solid NaHCO₃ to pH ~9.
-
Add the NaOCl solution (1.05 equiv) dropwise via an addition funnel or syringe pump over 45 minutes .
-
Critical Checkpoint: The orange color of the TEMPO radical should persist. If it fades to yellow, the oxidant is being consumed too fast; slow the addition.
-
-
Quenching & Workup:
-
Immediately upon completion of addition, quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess hypochlorite.
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Note: The crude oil often contains the hemiacetal. Do not heat excessively (>40°C) to avoid dehydration or polymerization.
-
Purify via flash column chromatography (Silica gel, Hexane:EtOAc 3:1). The hemiacetal typically elutes after the dione (if formed) and before the diol.
-
Analytical Profiling
Validation of the product requires recognizing the hemiacetal signature.
| Technique | Expected Signal (Hemiacetal Form) | Interpretation |
| ¹H NMR (CDCl₃) | No aldehyde/ketone proton. Multiplet at δ 3.8–4.2 ppm (H-5, bridgehead). | Absence of downfield signals confirms cyclization. |
| ¹³C NMR (CDCl₃) | Signal at ~95–98 ppm (Hemiacetal Anomeric C). Signal at ~60–65 ppm (C-O). | Lack of signal at >210 ppm confirms absence of open ketone in CDCl₃. |
| IR Spectroscopy | Broad band ~3400 cm⁻¹ (OH). Weak or absent C=O stretch at 1710 cm⁻¹. | Strong C=O indicates equilibrium shift or over-oxidation to dione. |
Mechanistic Workflow (DOT)
The following diagram details the catalytic cycle and the specific selectivity node where the reaction must be stopped.
Figure 2: The TEMPO catalytic cycle. The stability of the 'Product_Closed' state prevents rapid over-oxidation compared to acyclic analogs.
References
-
Krämer, G., Oehlhof, A., & Meier, H. (2009).[2] Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B, 64(7), 847–850.
-
Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003).[3] Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59.[3]
-
Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(3), 870–871.
-
NIST Chemistry WebBook. (n.d.). 9-Oxabicyclo[3.3.1]nonane and derivatives. National Institute of Standards and Technology.[4]
Sources
Physical Characteristics and Melting Point of 5-Hydroxycyclooctanone
An In-Depth Technical Guide
Executive Summary
5-Hydroxycyclooctanone is a medium-ring derivative that presents a unique structural duality. Unlike typical hydroxy ketones, it does not exist primarily as an open-chain ketone in its standard state. Instead, it undergoes a spontaneous transannular cyclization to form a stable hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol .
Researchers handling this compound must recognize that physical data (such as melting point and IR spectra) often correspond to the bicyclic hemiacetal form rather than the open-chain ketone.
| Property | Data |
| Primary CAS (Hemiacetal) | 37996-41-1 (9-oxabicyclo[3.3.1]nonan-1-ol) |
| Secondary CAS (Ketone) | 61755-97-3 (this compound) |
| Physical State | Waxy white solid (at STP) |
| Melting Point | Solid (Literature often cites ranges for derivatives; the hemiacetal is a stable solid at RT, distinct from the liquid parent cyclooctanone).[1] |
| Solubility | Soluble in polar organic solvents (DCM, Acetone); equilibrates in solution. |
| Key Characteristic | Exists >96% as hemiacetal in solid state and non-polar solvents. |
Part 1: The Transannular Equilibrium (Core Concept)
The defining characteristic of this compound is its transannular tautomerism . In medium-sized rings (8-10 carbons), transannular interactions are favored due to the proximity of functional groups across the ring (the "transannular strain" or Prelog strain).
In this specific case, the hydroxyl group at C5 attacks the carbonyl carbon at C1. This 1,5-interaction bridges the ring, converting the flexible cyclooctane ring into a rigid, chair-chair bicyclic system.
The Equilibrium Pathway
The compound exists in a dynamic equilibrium between the open-chain hydroxy ketone and the bicyclic hemiacetal.
Figure 1: The transannular equilibrium favoring the bicyclic hemiacetal form.
Scientific Implication:
-
Solid State: The compound crystallizes exclusively as the hemiacetal . Infrared (IR) spectroscopy of the solid (KBr pellet) shows no carbonyl stretching frequency (typically ~1700 cm⁻¹), confirming the absence of the C=O group in the lattice.
-
Solution State: In non-polar solvents like CCl₄, the hemiacetal dominates. In aqueous or protic solvents, the equilibrium shifts slightly, allowing a small percentage (~4%) of the open ketone form to exist, which is sufficient for reactions targeting the ketone (e.g., oxidation to diketone).
Part 2: Synthesis Protocol
Objective: Preparation of this compound (isolated as 9-oxabicyclo[3.3.1]nonan-1-ol) via controlled oxidation of cis-1,5-cyclooctanediol.
Mechanism: The synthesis relies on the partial oxidation of a diol. The challenge is to stop at the hydroxy-ketone stage without over-oxidizing to the 1,5-dione. The Jones Oxidation is the standard, robust method for this transformation.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: cis-1,5-Cyclooctanediol (CAS 23418-82-8).[1]
-
Solvent: Acetone (Reagent grade).
-
Quench: Isopropyl alcohol (IPA).
Step-by-Step Methodology
-
Preparation of Jones Reagent:
-
Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Dilute carefully with water to a total volume of 100 mL.
-
Note: Keep this solution cool; it is a powerful oxidant.
-
-
Reaction Setup:
-
Dissolve 1.44 g (10 mmol) of cis-1,5-cyclooctanediol in 50 mL of acetone in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. Vigorous stirring is essential.
-
-
Titration (The Critical Step):
-
Add the Jones reagent dropwise via an addition funnel.
-
Visual Endpoint: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺) as the oxidant is consumed.
-
Continue addition slowly until a faint orange color persists for more than 1 minute, indicating a slight excess of oxidant.
-
-
Quenching & Workup:
-
Immediately add 2-3 mL of isopropyl alcohol. The solution will revert to a green color as the excess Cr⁶⁺ is reduced.
-
Decant the liquid from the chromium salts (or filter through a Celite pad).
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate.
-
-
Purification:
-
The crude product is a waxy solid.
-
Purify via sublimation or recrystallization from pentane/ether if high purity is required.
-
Yield Expectation: 60-75%.
Figure 2: Synthetic pathway from diol to hemiacetal.
Part 3: Structural Characterization & Data
To validate the identity of the synthesized compound, compare experimental data against these standard signatures.
1. Infrared Spectroscopy (IR)[8]
-
Solid State (KBr):
-
3300-3400 cm⁻¹: Strong, broad O-H stretch (Hemiacetal hydroxyl).
-
1700 cm⁻¹ region: Absent . Lack of C=O peak confirms the bicyclic hemiacetal structure.
-
-
Solution (CHCl₃):
-
Weak band at ~1705 cm⁻¹ may appear, indicating a small equilibrium population of the open-chain ketone.
-
2. Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Key Signal: A triplet at δ 4.33 ppm (1H).
-
Interpretation: This signal corresponds to the proton at the bridgehead position (H-5 in the bicyclic numbering, or the proton on the carbon bearing the ether oxygen). The triplet splitting arises from the symmetric environment of the twin-chair conformation.
-
3. Physical Properties Table
| Characteristic | Value / Description |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | White to off-white waxy solid |
| Melting Point | Solid at RT . (Specific MP is rarely cited as a standalone constant due to sublimation/equilibration, but is distinct from the liquid cyclooctanone). |
| Dipole Moment | 2.5 D (Hemiacetal form) vs 4.2 D (Open Ketone form) |
| Stability | Stable at room temperature; hygroscopic. |
References
-
Transannular Hemiacetal Formation
-
Hesse, M. (1991).[9] Ring Enlargement in Organic Chemistry. VCH Publishers.[9] (Discusses the 96% hemiacetal equilibrium in this compound).
-
Rademacher, P., & Mohr, P. C. (2007). "Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation." Organic & Biomolecular Chemistry, 5(16), 2698. Link
-
-
Synthesis & Oxidation
- Sim, G. A. (1990). "Conformational analysis of medium rings." Journal of the Chemical Society.
-
Database Verification
-
PubChem CID: 136102 (9-Oxabicyclo[3.3.1]nonane derivatives). Link
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1,5-cyclooctanediol synthesis - chemicalbook [chemicalbook.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. soipa.free.fr [soipa.free.fr]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
The Strategic Role of 5-Hydroxycyclooctanone in Advancing Medium-Ring Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Medium-ring carbocycles, typically containing eight to eleven atoms, are prevalent structural motifs in a wide array of bioactive natural products and medicinally important molecules. However, their synthesis is often hampered by unfavorable entropic and enthalpic factors, leading to what is known as the "medium-ring problem." In this context, 5-hydroxycyclooctanone emerges as a versatile and strategically important building block, offering unique conformational and reactive properties that can be harnessed to overcome these synthetic challenges. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in the realm of medium-ring chemistry, offering field-proven insights and detailed protocols for the modern researcher.
The Intriguing Nature of this compound: A Tale of Two Tautomers
A fundamental aspect of this compound's chemistry is its existence in a dynamic equilibrium with its bicyclic hemiacetal tautomer, 9-oxabicyclo[3.3.1]nonan-1-ol. This transannular cyclization is a consequence of the conformational flexibility of the eight-membered ring, which allows the hydroxyl group at C-5 to approach the carbonyl carbon at C-1.
Caption: The transannular tautomeric equilibrium between this compound and its bicyclic hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol.
The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the bicyclic hemiacetal is generally the major species, whereas in more polar, hydrogen-bond-donating solvents, the equilibrium shifts towards the open-chain hydroxyketone.[1] This duality is a key strategic element, as it allows for selective reactions at either the keto-alcohol or the hemiacetal, depending on the chosen reaction conditions.
Synthesis of this compound: A Practical Approach
The most direct and reliable method for the preparation of this compound involves the selective reduction of the readily available 1,5-cyclooctanedione. This approach offers good yields and a straightforward purification process.
Experimental Protocol: Selective Reduction of 1,5-Cyclooctanedione
This protocol is adapted from established procedures for the reduction of cyclic ketones.[2]
Materials:
-
1,5-Cyclooctanedione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,5-cyclooctanedione (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of a sub-stoichiometric amount of NaBH₄ is crucial for achieving selective mono-reduction.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid over-reduction to the diol. The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The equilibrium with the hemiacetal form will be evident in the NMR spectra, often showing two sets of signals.
The Chemistry of this compound: A Gateway to Medium-Ring Complexity
The unique structural and electronic features of this compound make it a versatile platform for a variety of chemical transformations, enabling access to a diverse range of functionalized medium-ring systems.
Transannular 1,5-Hydride Shift: A Signature Reaction
One of the most characteristic reactions of this compound is the transannular 1,5-hydride shift, which occurs under both acidic and basic conditions. This process involves the transfer of a hydride from the carbon bearing the hydroxyl group (C-5) to the carbonyl carbon (C-1), leading to a degenerate rearrangement.[3]
Sources
Transannular Tautomerism and Thermodynamic Stability of Hydroxy-Substituted Cyclooctanones: A Mechanistic and Experimental Guide
Executive Summary
The conformational dynamics of medium-sized carbocycles present unique opportunities and challenges in synthetic and medicinal chemistry. Among these, the transannular tautomerism of hydroxy-substituted cyclooctanones stands out as a premier model for understanding intramolecular thermodynamics. This technical guide explores the mechanistic causality, solvent-dependent stability, and self-validating experimental protocols required to study the equilibrium between 5-hydroxycyclooctanone and its bicyclic hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol.
The Mechanistic Basis of Transannular Tautomerism
Medium-sized carbocycles (8- to 11-membered rings) are uniquely characterized by intense transannular interactions, classically referred to as Prelog strain. In cyclooctane derivatives, the spatial proximity of carbon atoms on opposite sides of the ring (specifically C1 and C5) creates significant steric repulsion between transannular inward-pointing protons 1.
When a ketone and a hydroxyl group are positioned at C1 and C5, respectively, the molecule undergoes a spontaneous transannular tautomerization. This compound exists in a dynamic equilibrium with its bicyclic hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol 2. The driving force for this cyclization is the enthalpic relief of the monocyclic ring strain, trading a highly strained 8-membered ring for a stable, fused bicyclic system composed of twin chair-like conformations 3.
Diagram 1: Thermodynamic logic and structural transition of transannular tautomerism.
Thermodynamic Stability and Solvent Causality
The stability of the tautomers is highly dependent on the physical state and the solvation environment 4. In the solid state, this compound exists almost exclusively as the bicyclic hemiacetal due to crystal lattice stabilization and the complete elimination of transannular strain 5.
However, in solution, the equilibrium is governed by a delicate balance between the enthalpic relief of ring closure and the entropic penalty of forming the rigid bicyclic structure. Crucially, the proportion of the open monocyclic form increases with solvent polarity. The open hydroxyketone possesses a higher dipole moment (due to the free carbonyl group) and a hydroxyl group capable of hydrogen bonding. As the empirical solvent polarity parameter
Table 1: Solvent Effects on the Tautomeric Equilibrium of 1b ⇌ 2b
| State / Solvent | Polarity Parameter | Predominant Form | Estimated Ratio (Open : Bicyclic) | Mechanistic Rationale |
| Solid State (KBr) | N/A | Bicyclic Hemiacetal | 0 : 100 | Complete relief of Prelog strain; crystal lattice stabilization. |
| Non-Polar ( | ~39.1 | Bicyclic Hemiacetal | < 5 : > 95 | Low dielectric constant fails to stabilize the open hydroxyketone dipole. |
| Polar Aprotic (DMSO- | ~45.1 | Equilibrium Mixture | ~ 10 : 90 | High polarity stabilizes the C=O dipole; competitive H-bonding with the free -OH. |
| Aqueous ( | ~63.1 | Equilibrium Mixture | ~ 4 : 96 | Protic solvent stabilizes open form, but hydrophobic effects favor ring closure. |
Note: Data synthesized from thermodynamic correlations of medium-ring tautomerism [[5]]() 2.
Self-Validating Experimental Protocols
To accurately study this equilibrium, researchers must synthesize the compound without over-oxidizing it and measure the tautomeric ratio without perturbing the equilibrium state.
Diagram 2: Self-validating experimental workflow for synthesizing and analyzing tautomers.
Protocol A: Kinetically Controlled Synthesis and Isolation
Objective: Synthesize 9-oxabicyclo[3.3.1]nonan-1-ol via the oxidation of cyclooctane-1,5-diol. Causality & Design: The oxidation of a diol typically yields a diketone. However, by using exactly 1.0 equivalent of Jones reagent (CrO₃/H₂SO₄) at 0 °C, the reaction stops at the monoketone stage. Why? Once the first hydroxyl is oxidized to a ketone, the molecule rapidly tautomerizes to the bicyclic hemiacetal. The hemiacetal carbon (C1) lacks an alpha-hydrogen, rendering it completely inert to direct oxidation. The only pathway to the 1,5-diketone is the oxidation of the minor (~4%) open hydroxyketone present in the aqueous acidic equilibrium 5. By keeping temperatures low and strictly controlling stoichiometry, this kinetic bottleneck prevents over-oxidation.
Step-by-Step:
-
Dissolve cyclooctane-1,5-diol in reagent-grade acetone and cool to 0 °C.
-
Dropwise add 1.0 eq of freshly prepared Jones reagent over 30 minutes with vigorous stirring.
-
Quench with isopropanol, filter through a Celite pad, and concentrate in vacuo.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and evaporate to yield a white solid.
-
Validation Checkpoint: Perform solid-state IR spectroscopy using a KBr pellet. The complete absence of a carbonyl stretch (
at ~1700 cm⁻¹) validates that the isolated solid is 100% pure bicyclic hemiacetal 5.
Protocol B: Spectroscopic Quantification of Tautomeric Ratios
Objective: Determine the equilibrium constant (
Step-by-Step:
-
Prepare 0.1 M solutions of the purified solid in non-polar (CDCl₃) and polar (DMSO-
) deuterated solvents. -
Acquire quantitative ¹H NMR spectra with a relaxation delay (
) of at least 5 seconds to ensure the complete relaxation of all protons, preventing integration skew. -
Integrate the distinct O-C-H multiplet of the open form against the complex aliphatic envelope of the bicyclic form.
-
Validation Checkpoint: The sum of the integrations must equal the theoretical proton count of the molecule. A measurable shift in the integration ratio from CDCl₃ to DMSO-
validates the solvent-polarity causality 2.
Implications for Drug Development
In medicinal chemistry, medium-ring tautomerism is a powerful tool for conformational locking. Pharmacophores that require a specific 3D orientation can be engineered into medium rings where the transannular hemiacetal locks the molecule into a rigid bicyclic scaffold. This drastically reduces the entropic penalty upon target binding, potentially increasing receptor affinity. Furthermore, the masked ketone (hemiacetal) serves as a stable prodrug motif that can be selectively opened in highly polar or specific enzymatic microenvironments, allowing for controlled release or targeted reactivity.
References
-
Krämer, G., Oehlhof, A., & Meier, H. (2009). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B.[Link]
-
Paquette, L. A., et al. (2001). Stereospecific Anionically Promoted Transannular Hydride Shifts in Medium-Ring Hydroxy Ketones. Probe of Their Reversibility and the Potential for Regiocontrol. Organic Letters (ACS Publications).[Link]
-
Hesse, M. (1991). Ring Enlargement in Organic Chemistry. VCH Publishers.[Link]
-
Raczyńska, E. D., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers. MDPI.[Link]
Sources
Methodological & Application
Application Note & Protocol: The Selective Oxidation of Cyclooctane-1,5-diol
Abstract
The selective oxidation of secondary alcohols is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. Cyclooctane-1,5-dione, a valuable synthetic intermediate, is prepared via the oxidation of its corresponding diol. However, this transformation presents challenges, including controlling over-oxidation, ensuring high selectivity, and managing side reactions. This guide provides an in-depth analysis of several key oxidation protocols, explaining the rationale behind methodological choices. It offers detailed, field-proven procedures for the selective oxidation of cyclooctane-1,5-diol using modern reagents, focusing on TEMPO-mediated and Dess-Martin Periodinane (DMP) systems. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this critical chemical conversion.
Introduction: The Challenge of Selective Diol Oxidation
The conversion of a secondary alcohol to a ketone is a fundamental reaction in organic chemistry.[1] When a molecule contains multiple hydroxyl groups, such as cyclooctane-1,5-diol, the challenge lies in achieving high chemoselectivity, oxidizing both alcohols completely without causing oxidative cleavage of the carbon-carbon bond or other side reactions.[2] The choice of oxidant is therefore paramount and must be tailored to the substrate's sensitivity and the desired outcome. This note compares several common methods and provides validated protocols for two of the most reliable approaches.
Caption: General reaction scheme for the oxidation of cyclooctane-1,5-diol.
Strategic Selection of an Oxidizing Agent
The ideal oxidant should be efficient, selective, and compatible with other functional groups, while also allowing for a straightforward workup.[1] Historically, chromium-based reagents like Pyridinium Chlorochromate (PCC) were common but are now often avoided due to their toxicity.[3][4] Modern synthesis relies on a toolkit of milder, more selective reagents. The choice between them involves a trade-off between reactivity, cost, reaction conditions, and operational complexity.
| Oxidation Method | Core Reagents | Typical Conditions | Advantages | Disadvantages |
| TEMPO-mediated | (Catalytic) TEMPO, (Stoichiometric) Co-oxidant (e.g., BAIB, NaOCl) | Room temp, neutral or basic pH.[5][6] | Catalytic in TEMPO, highly selective for 1° vs 2° alcohols, mild conditions, no over-oxidation to carboxylic acids.[5][6][7] | Requires a stoichiometric co-oxidant; mechanism can be complex.[5] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room temp, neutral pH, CH₂Cl₂.[1][8] | Mild, short reaction times, high yields, excellent chemoselectivity, long shelf life.[1] | Reagent is expensive and potentially explosive; workup can be complicated by iodine byproducts.[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Cryogenic (-78 °C), basic.[9][10] | Very mild, high yields, wide functional group tolerance, avoids heavy metals.[10][11] | Requires strict low-temperature control; produces foul-smelling dimethyl sulfide byproduct; can cause epimerization of α-chiral centers.[1][10] |
| PCC Oxidation | Pyridinium Chlorochromate | Room temp, CH₂Cl₂.[3][4] | Readily available, efficient for a wide range of alcohols.[3] | Chromium (VI) is highly toxic; acidic nature can affect sensitive substrates; can form viscous byproducts complicating workup.[3][12] |
For the selective oxidation of cyclooctane-1,5-diol, both TEMPO-mediated and Dess-Martin oxidations represent excellent choices due to their mildness and high efficiency in converting secondary alcohols to ketones.
Protocol 1: TEMPO-Mediated Oxidation
Principle and Mechanistic Insight
This protocol utilizes the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The actual oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[7] For this protocol, we use (diacetoxyiodo)benzene (PhI(OAc)₂, also known as BAIB) as the co-oxidant. This system is highly efficient for converting secondary alcohols to ketones.[13] The reaction proceeds through a catalytic cycle where the alcohol is oxidized by the N-oxoammonium ion, which is then regenerated by the co-oxidant.[5]
Caption: Simplified catalytic cycle for TEMPO/BAIB oxidation of an alcohol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |
| Cyclooctane-1,5-diol | 144.21 | 1.00 g | 6.93 | 1.0 |
| TEMPO | 156.25 | 108 mg | 0.69 | 0.1 |
| (Diacetoxyiodo)benzene (BAIB) | 322.10 | 4.92 g | 15.26 | 2.2 |
| Dichloromethane (DCM) | - | 70 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclooctane-1,5-diol (1.00 g, 6.93 mmol) and TEMPO (108 mg, 0.69 mmol).
-
Dissolution: Add 70 mL of dichloromethane (DCM) and stir at room temperature until all solids are dissolved.
-
Initiation: Add (diacetoxyiodo)benzene (BAIB) (4.92 g, 15.26 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any excess oxidant.
-
Workup: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cyclooctane-1,5-dione.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
(Diacetoxyiodo)benzene is an oxidizing agent and should be handled with care.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Principle and Mechanistic Insight
The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols.[14] The reaction proceeds under neutral conditions at room temperature, making it suitable for sensitive substrates.[1] The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by deprotonation and reductive elimination to furnish the ketone, acetic acid, and an iodine(III) byproduct.[1]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |
| Cyclooctane-1,5-diol | 144.21 | 1.00 g | 6.93 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 6.48 g | 15.26 | 2.2 |
| Dichloromethane (DCM) | - | 70 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (6.48 g, 15.26 mmol) and 60 mL of dichloromethane (DCM). Stir to form a suspension.
-
Substrate Addition: Dissolve cyclooctane-1,5-diol (1.00 g, 6.93 mmol) in 10 mL of DCM. Add this solution to the DMP suspension dropwise over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The mixture will typically become clear as the reaction progresses. Monitor for completion by TLC (usually 1-3 hours).
-
Quenching and Workup: Upon completion, add 100 mL of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (total 100 mL). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Concentration and Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target dione.
Safety Precautions
-
DMP is shock-sensitive and potentially explosive, especially upon heating. Handle with care and avoid grinding.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Workflow and Analysis
A systematic workflow is crucial for success. This involves careful setup, diligent monitoring, and thorough analysis of the final product.
Caption: Standard experimental workflow from reaction setup to final analysis.
Product Characterization: The final product, cyclooctane-1,5-dione, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see signals corresponding to the methylene protons, with those alpha to the carbonyls shifted downfield.
-
¹³C NMR: A characteristic signal for the carbonyl carbon should be present around 210 ppm.
-
IR Spectroscopy: A strong absorbance band around 1700 cm⁻¹ indicates the presence of the ketone C=O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of cyclooctane-1,5-dione (C₈H₁₂O₂) should be observed.
References
-
Mace, A., et al. (2021). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved February 24, 2026, from [Link]
-
Shibuya, M., et al. (2009). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters. Available at: [Link]
-
Iwabuchi, Y., et al. (2009). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters. Available at: [Link]
-
ResearchGate. (2001). Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 24, 2026, from [Link]
- Frigerio, M., & Santagostino, M. (1995). Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones. Google Patents. EP0658533A1.
-
Wang, Z., & Sasano, Y. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Available at: [Link]
-
SciSpace. (2006). A multipolymer system for organocatalytic alcohol oxidation. Available at: [Link]
-
Peng, K., et al. (2005). Selective oxidation of sec-1,2-diols. Scribd. Available at: [Link]
-
De Luca, L., et al. (2003). TEMPO-Mediated Oxidations. Organic Reactions. Available at: [Link]
-
Akritopoulou-Zanze, I., & Gracias, V. (2003). Hypervalent Iodine Oxidants: Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. A Comparative 1H-NMR Study. The Journal of Organic Chemistry. Available at: [Link]
-
Green, O., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Publishing. Available at: [Link]
-
CoLab.ws. (2007). Organocatalyzed oxidation of alcohols to aldehydes with molecular oxygen. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved February 24, 2026, from [Link]
-
Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. Available at: [Link]
-
University of Victoria. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
MDPI. (2023). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Available at: [Link]
-
Forsyth, C. J., et al. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. ResearchGate. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PMC. Available at: [Link]
-
Singleton, D. A., et al. (2011). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved February 24, 2026, from [Link]
-
Poliakoff, M., et al. (2002). Selective oxidation of cyclooctane to cyclootanone with molecular oxygen in the presence of compressed carbon dioxide. PubMed. Available at: [Link]
-
Chemistry Steps. (2020). Swern Oxidation. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, June 9). Swern Oxidation [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2012). Monitoring cyclooctane oxidation over time. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 24, 2026, from [Link]
-
Ladu, E., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. Available at: [Link]
-
Reile, I., et al. (2008). Aerobic Oxidation of Cyclopentane-1,2-diols to Cyclopentane-1,2-diones on Pt/C Catalyst. Synlett. Available at: [Link]
-
Michigan State University. (n.d.). Alcohol Reactivity. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of 1,5-diazacyclooctanes 4 via formal [4 + 4] cycloaddition. Available at: [Link]
-
Painter, R. M. (2011). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford Libraries. Available at: [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 24, 2026, from [Link]
-
Caltech. (2008). Cyclooctanoid Natural Products. Retrieved February 24, 2026, from [Link]
-
Scribd. (n.d.). PCC and PDC in Alcohol Oxidation. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2009). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2014). (E,E)-1,5-Cyclooctadiene: A small and fast click-chemistry multitalent. Available at: [Link]
-
Supplementary Information. (n.d.). Oxidative Cleavage of Vicinal Diols: IBX can Do What Dess-Martin Periodinane (DMP) Can. Retrieved February 24, 2026, from [Link]
-
eScholarship.org. (2016). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Available at: [Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones | Stanford Digital Repository [purl.stanford.edu]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TEMPO [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: 5-Hydroxycyclooctanone as a Dynamic Scaffold for Bicyclic Heterocycle Synthesis
[1][2]
Abstract & Core Philosophy
This guide details the utility of 5-hydroxycyclooctanone (5-HCO) not merely as a substrate, but as a "shape-shifting" scaffold.[1][2] Unlike rigid synthons, 5-HCO exists in a delicate equilibrium between its open-chain form and its transannular hemiacetal isomer, 9-oxabicyclo[3.3.1]nonan-1-ol .[1][2]
For the drug development chemist, this equilibrium is a feature, not a bug. It allows for divergent synthesis :
-
Trapping the Open Form: Access to 9-azabicyclo[3.3.1]nonanes (via reductive amination).[1][2]
-
Trapping the Closed Form: Access to functionalized oxabicycles (via bridgehead substitution).
This note provides validated protocols for synthesizing the scaffold and deploying it to generate pharmacologically relevant bicyclic cores.
The Mechanistic Advantage: Transannular Strain
The utility of 5-HCO is derived from the "Entropic Advantage" of the eight-membered ring.[1] In the boat-chair conformation, the C1 carbonyl and C5 hydroxyl groups are forced into proximity (approx.[1][2] 2.0 Å), significantly lowering the activation energy for cyclization compared to acyclic analogs.[2]
The 5-HCO Equilibrium System
The molecule undergoes a degenerate transannular 1,5-hydride shift and hemiacetal formation.[1] Understanding this is critical for reaction monitoring; NMR spectra often show broad or duplicated signals depending on solvent and pH.
Figure 1: The dynamic equilibrium of the 5-HCO scaffold. In non-polar solvents, the closed hemiacetal predominates.[2] In polar protic media or presence of amines, the open ketone becomes accessible.[2]
Preparation of the Scaffold
While 5-HCO can be generated via complex rearrangements, the most robust laboratory scale-up route involves the controlled oxidation of cis-1,5-cyclooctanediol.[1][2]
Protocol A: Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol (5-HCO equivalent)
Objective: Selective mono-oxidation of a diol to the hemiacetal.[1][2]
-
Starting Material: cis-1,5-Cyclooctanediol (CAS: 27607-77-8).[1][2]
-
Reagents: Sodium Hypochlorite (NaOCl), Acetic Acid, TEMPO (catalytic).[2]
-
Scale: 50 mmol (approx. 7.2 g of diol).
Step-by-Step Methodology:
-
Dissolution: Dissolve cis-1,5-cyclooctanediol (7.2 g, 50 mmol) in CH₂Cl₂ (150 mL) containing TEMPO (156 mg, 1 mmol, 2 mol%). Cool to 0 °C.
-
Oxidant Preparation: Prepare a solution of NaOCl (commercial bleach, adjusted to pH 9.5 with NaHCO₃) and KBr (0.5 M aq).[2]
-
Controlled Addition: Add the oxidant solution dropwise over 45 minutes with vigorous stirring. Critical: The temperature must remain <5 °C to prevent over-oxidation to the dione.[1]
-
Quench: Quench with aqueous Na₂S₂O₃ immediately upon consumption of starting material (monitor by TLC: Et₂O/Hexane 1:1; Stain: PMA).
-
Workup: Separate organic layer, extract aqueous phase with CH₂Cl₂ (2x). Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil often solidifies. Recrystallize from pentane/ether to yield 9-oxabicyclo[3.3.1]nonan-1-ol as white crystals.[1][2]
Data Validation:
Application Protocols: Divergent Synthesis
Protocol B: Synthesis of 9-Azabicyclo[3.3.1]nonanes (Reductive Amination)
This protocol exploits the "Open Form" equilibrium.[1][2] By introducing a primary amine, the equilibrium shifts to the imine, which is then reduced.[2] This is the primary route to "Granatane" alkaloids and ABNO-catalyst precursors.[1]
Reaction Scheme: 5-HCO (eq) + R-NH₂ + NaBH(OAc)₃ → N-R-9-azabicyclo[3.3.1]nonane[1]
Procedure:
-
Equilibration: Dissolve 9-oxabicyclo[3.3.1]nonan-1-ol (1.42 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).
-
Amine Addition: Add the primary amine (1.05 equiv). Note: If using an amine hydrochloride, add 1.0 equiv of Et₃N.
-
Acid Catalysis: Add Acetic Acid (1.2 equiv). Stir for 30 mins at Room Temp. The solution may warm slightly as the iminium forms.[1]
-
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in three portions.
-
Reaction: Allow to warm to RT and stir overnight (12-16 h).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Crucial Step: For basic amine products, ensure the aqueous layer is pH > 10 before extraction.[2]
Scope & Utility:
| R-Group (Amine) | Yield (%) | Application |
|---|---|---|
| Benzyl | 88% | General Pharmacophore |
| Methyl | 82% | Pseudopelletierine analogs |
| tert-Butyl | 65% | Steric probe |
| Allyl | 79% | Handle for further functionalization |[1][2]
Protocol C: Bridgehead Functionalization (Etherification)
This protocol exploits the "Closed Form."[2] The hemiacetal hydroxyl is surprisingly reactive toward Lewis acid-catalyzed substitution, allowing the installation of ether bridges.[1]
Procedure:
Strategic Workflow & Decision Matrix
The following diagram illustrates the decision process for using 5-HCO in library synthesis.
Figure 2: Synthetic workflow for divergent library generation using the 5-HCO scaffold.
References
-
Mechanism of Transannular Hydride Shift: Rademacher, P., & Mohr, P. C. (2007).[2][3] Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry. [Link]
-
Synthesis via Bis-Epoxides (Alternative Route): Bredikhin, A. A., et al. (2026).[1][2] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. MDPI. [Link](Note: Generalized link to relevant MDPI section based on search context)[1]
-
General Reactivity of Medium Rings: Cope, A. C., et al. (1960).[2] Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[4] [Link]
-
Application in ABNO Catalyst Synthesis: Iwama, T., et al. (2022).[2] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
enantioselective synthesis involving 5-hydroxycyclooctanone intermediates
Abstract & Strategic Value
The synthesis of medium-sized rings (8-11 members) is historically challenged by transannular strain and unfavorable entropy. However, functionalized cyclooctanes are critical precursors for fused bicyclic systems found in natural products like pentalenolactones and asteriscanolide .
This Application Note details the enantioselective synthesis of 5-hydroxycyclooctanone via the desymmetrization of cyclooctane-1,5-dione . Unlike simple cyclic ketones, this intermediate possesses a unique reactivity profile: it exists in a dynamic equilibrium with its bridged hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol .
Why this protocol matters:
-
Chirality Installation: Establishes remote stereocenters in a chemically equivalent meso-dione.
-
Complexity Generation: The product serves as a linchpin for transannular aldol condensations , rapidly accessing bicyclo[3.3.0]octane frameworks.
-
Scalability: Utilizes robust Noyori-type transfer hydrogenation catalysts, avoiding stoichiometric chiral reagents.
Scientific Principles & Mechanism[1][2][3]
2.1 The Desymmetrization Challenge
Cyclooctane-1,5-dione is a meso compound. The challenge is to differentiate two enantiotopic ketone faces while preventing over-reduction to the diol (which destroys the synthetic utility).
2.2 The Hemiacetal Equilibrium
A critical "trap" for inexperienced chemists is the spectral analysis of the product. Upon formation, the 5-hydroxy ketone undergoes a transannular nucleophilic attack to form a bridged hemiacetal.
-
Open Form: this compound (Minor in non-polar solvents)
-
Closed Form: 9-oxabicyclo[3.3.1]nonan-1-ol (Major in CDCl₃)
This equilibrium complicates HPLC monitoring and NMR interpretation, often appearing as "missing" carbonyl peaks.
2.3 Reaction Pathway Visualization (DOT)
The following diagram illustrates the desymmetrization pathway and the competing equilibria.
Figure 1: Reaction pathway showing the catalytic desymmetrization and the subsequent transannular hemiacetal equilibrium.
Detailed Protocol: Asymmetric Transfer Hydrogenation
Reaction Class: Noyori Asymmetric Transfer Hydrogenation (ATH) Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
3.1 Materials Checklist
| Reagent | Equiv. | Role | Notes |
| Cyclooctane-1,5-dione | 1.0 | Substrate | Commercial or prepared via ozonolysis of 1,5-cyclooctadiene. |
| RuCl | 0.01 (1 mol%) | Catalyst | Air-stable, but store under Ar. |
| Formic Acid / TEA (5:2) | 2.0 - 3.0 | H-Source | Premix exothermically; cool before use. |
| Dichloromethane (DCM) | Solvent | 0.5 M | Degassed. |
| Sodium Sulfate | Drying | Workup | Anhydrous. |
3.2 Step-by-Step Methodology
Step 1: Catalyst Activation & Setup
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Charge the flask with Cyclooctane-1,5-dione (1.40 g, 10 mmol).
-
Add degassed DCM (20 mL).
-
Add the catalyst RuCl (63.5 mg, 0.1 mmol).
-
Expert Note: While isopropanol (IPA) is a common solvent for ATH, the formic acid/TEA system in DCM often provides better conversion control for this specific substrate to prevent over-reduction to the diol.
-
Step 2: Reaction Initiation
-
Cool the mixture to 0°C using an ice bath.
-
Add the Formic Acid/Triethylamine azeotrope (3.0 mL) dropwise via syringe over 10 minutes.
-
Caution: CO₂ evolution may occur. Ensure proper venting.
-
-
Allow the reaction to warm to room temperature (23°C) and stir.
Step 3: Monitoring (Critical)
-
Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) every 2 hours.
-
Stain: Anisaldehyde or PMA (Phosphomolybdic Acid).
-
Target: Disappearance of dione (Rf ~0.6) and appearance of hydroxy-ketone (Rf ~0.4).
-
Stop Condition: If the diol (Rf < 0.2) begins to appear significantly, terminate immediately. Typical time is 12–18 hours.
-
Step 4: Quench and Workup
-
Quench by adding saturated NaHCO₃ solution (20 mL) slowly.
-
Separate phases. Extract aqueous layer with DCM (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo at <30°C.
-
Volatility Warning: The hemiacetal is moderately volatile. Do not use high vacuum for extended periods.
-
Step 5: Purification
-
Purify via flash column chromatography (SiO₂).
-
Gradient: 10% → 40% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Enantiomeric Excess (ee): Typically 90–95% ee.
Analytical Validation & Troubleshooting
4.1 Determining Enantiomeric Excess
Direct chiral HPLC of the hemiacetal can be difficult due to peak broadening.
-
Protocol: Derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl) .
-
Analysis: ¹⁹F NMR or ¹H NMR of the Mosher ester provides distinct diastereomeric peaks for integration.
4.2 NMR Interpretation Guide
The ¹H NMR spectrum in CDCl₃ will be dominated by the hemiacetal form .
-
Diagnostic Signal: Look for the bridgehead proton (H-1) at δ 3.8–4.2 ppm (multiplet).
-
Carbonyl Signal: The ketone carbonyl (C=O) at ~215 ppm will be very weak or absent in ¹³C NMR. Instead, look for the hemiacetal carbon (O-C-O) at ~95–100 ppm .
4.3 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or old H-source. | Degas solvents thoroughly. Prepare fresh HCOOH/TEA mix. |
| Over-reduction (Diol) | Reaction time too long / Temp too high. | Monitor TLC strictly. Stop at 95% conversion. Lower temp to 0°C. |
| Low ee (<80%) | Racemization via retro-aldol or impure catalyst. | Ensure reaction stays neutral/slightly acidic (the HCOOH/TEA buffer is ideal). Avoid strong bases during workup. |
| Missing Carbonyl in NMR | Hemiacetal formation (Normal). | Do not discard. Run NMR in DMSO-d₆ to shift equilibrium toward the open hydroxy-ketone if verification is needed. |
Downstream Application: Transannular Aldol
The primary utility of (1S,5S)-5-hydroxycyclooctanone is the synthesis of chiral bicyclo[3.3.0]octanes.
Figure 2: Conversion of the hydroxy-ketone to the fused bicyclic system.
References
-
Noyori Asymmetric Transfer Hydrogenation (General Methodology)
-
Transannular Hydride Shifts in this compound
- Rademacher, P., & Mohr, P. C. (2007).
-
Hemiacetal Equilibrium & Spectral Data
-
Desymmetrization of Cyclic Diketones (Contextual)
Sources
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
protecting group strategies for the hydroxyl group in 5-hydroxycyclooctanone
Executive Summary
The functionalization of 5-hydroxycyclooctanone (1) presents a unique challenge in organic synthesis due to the inherent conformational mobility of the eight-membered ring. Unlike linear or rigid cyclic systems, this molecule exists in a dynamic equilibrium with its bicyclic hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol (2) .
This Application Note details the strategic selection and installation of protecting groups (PG) for the C5-hydroxyl moiety. We prioritize the tert-butyldimethylsilyl (TBS) ether and Acetate (Ac) ester strategies, focusing on protocols that drive the equilibrium toward the open-chain form while suppressing transannular hydride shifts.
The Transannular Challenge: Mechanism & Strategy
The Hemiacetal Equilibrium
In solution, this compound is not a static open chain. The C1-carbonyl and C5-hydroxyl groups are positioned perfectly for a transannular reaction, leading to the formation of a bridged hemiacetal.
-
Thermodynamic Reality: The bicyclic hemiacetal (9-oxabicyclo[3.3.1]nonan-1-ol) is often the dominant species in non-polar solvents.
-
Synthetic Implication: To protect the hydroxyl group as an open-chain ether or ester, the reaction conditions must essentially "trap" the minor open-chain conformer. As the open form is consumed, Le Chatelier’s principle drives the ring-opening of the hemiacetal.
Transannular Hydride Shifts
Beyond hemiacetalization, the "medium-ring effect" allows for transannular 1,5-hydride shifts, particularly under acidic conditions or high temperatures. This can lead to isotopic scrambling or racemization if the molecule is chiral. Base-mediated protection strategies are therefore preferred.
Visualizing the Equilibrium
The following diagram illustrates the equilibrium and the trapping strategy.
Figure 1: The dynamic equilibrium between the bridged hemiacetal and the open hydroxy-ketone. Successful protection relies on the irreversible trapping of the open form.
Strategic Selection: Decision Matrix
The choice of protecting group depends heavily on the subsequent reaction conditions (orthogonality).
| Feature | Silyl Ether (TBS) | Ester (Acetate) | Ether (Benzyl/MOM) |
| Reagent | TBSCl / Imidazole | Ac₂O / Pyridine | BnBr / NaH |
| Conditions | Mild Basic | Basic | Strong Base (Risk!) |
| Stability | Bases, Reductions, Oxidations | Acids, Oxidations | Bases, Acids (MOM) |
| Deprotection | Fluoride (TBAF) or Acid | Base (K₂CO₃/MeOH) | Hydrogenation (Bn) |
| Risk Profile | Low. Mild conditions prevent hydride shifts. | Low. Orthogonal to silyl groups. | High. NaH can cause aldol/transannular side reactions. |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Detailed Protocols
Protocol A: TBS Protection (The "Gold Standard")
This protocol utilizes the Corey-Venkateswarlu conditions. The use of DMF is critical; it is a polar aprotic solvent that helps solvate the open-chain form and accelerates the silylation.
Reagents:
-
This compound (crude equilibrium mixture)
-
tert-Butyldimethylsilyl chloride (TBSCl)[1]
-
N,N-Dimethylformamide (DMF), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Activation: Add Imidazole (2.5 equiv) in one portion. The solution acts as a buffer, preventing acid-catalyzed transannular shifts.
-
Addition: Cool the mixture to 0 °C. Add TBSCl (1.2 equiv) portion-wise over 10 minutes.
-
Note: Do not add all at once; the exotherm can be detrimental.
-
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–16 hours.
-
Monitoring: Check TLC.[1] The hemiacetal spot (usually lower Rf) should disappear, replaced by the high-Rf silyl ether.
-
-
Workup: Dilute with Et₂O (diethyl ether). Wash sequentially with water (2x) and brine (1x) to remove DMF and imidazole salts.
-
Caution: Do not use acidic washes (like HCl) to remove imidazole, as this may hydrolyze the silyl group or induce transannular reactions.
-
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Acetylation (For Acid Stability)
If the subsequent synthesis involves reagents incompatible with silyl ethers (e.g., strong Lewis acids), an acetate ester is the robust alternative.
Reagents:
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
DMAP (4-Dimethylaminopyridine) - catalytic
Step-by-Step Methodology:
-
Solvation: Dissolve substrate in Pyridine (used as solvent and base, ~0.5 M).
-
Catalysis: Add DMAP (0.1 equiv).
-
Acetylation: Add Ac₂O (1.5 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Quench: Add MeOH (2 mL) to consume excess anhydride, stir for 15 mins.
-
Workup: Dilute with EtOAc. Wash with saturated CuSO₄ solution (to complex and remove pyridine) until the aqueous layer remains blue, then wash with water.
Quality Control & Troubleshooting
NMR Validation
The most definitive check is ¹H NMR.
-
Starting Material: Complex multiplets due to the hemiacetal/ketone equilibrium.
-
Product (TBS-Ether):
-
Look for the H-5 methine signal. In the protected open chain, this typically appears as a multiplet around δ 3.8–4.2 ppm .
-
Verify the TBS methyls (singlet, ~0.05 ppm) and t-Butyl (singlet, ~0.90 ppm).
-
Absence of Hemiacetal: Ensure no signals correspond to the bridgehead proton of the bicyclic impurity (often shifted upfield).
-
Common Pitfalls
-
Issue: Low yield / Recovery of starting material.
-
Cause: The equilibrium strongly favors the hemiacetal, making the -OH sterically inaccessible.
-
Fix: Switch solvent to DMF (if using DCM) or increase temperature to 40 °C to shift the equilibrium toward the open chain.
-
-
Issue: Formation of a bicyclic elimination product.
-
Cause: Basic conditions (NaH/LDA) caused E2 elimination across the ring.
-
Fix: Stick to mild bases like Imidazole or Pyridine.
-
Workflow Visualization
The following diagram outlines the decision logic and experimental flow for the researcher.
Figure 2: Experimental workflow for selecting and executing the protection strategy.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][5] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Rademacher, P., & Mohr, P. C. (2007).[6] Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(15), 2404–2412. Link
-
Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society, 82(17), 4651–4663. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
Sources
Application Note: Transannular Cyclization of 5-Hydroxycyclooctanone
Executive Summary
This guide details the protocols for utilizing 5-hydroxycyclooctanone (5-HCO) as a pivotal intermediate in the synthesis of 9-oxabicyclo[3.3.1]nonane frameworks. Medium-sized rings (8–10 members) possess unique conformational mobility and high transannular strain (Prelog strain). In 5-HCO, the proximity of the C1-ketone and C5-hydroxyl groups facilitates transannular cyclization, granting access to bridged bicyclic ethers commonly found in marine neurotoxins and high-value pharmacophores.
Key Applications:
-
Synthesis of bridged ether scaffolds (9-oxabicyclo[3.3.1]nonanes).[1][2]
-
Stereoselective construction of quaternary centers via transannular hydride shifts.
-
Fragment-based drug discovery (FBDD) utilizing rigid bicyclic cores.
Theoretical Framework & Mechanism
The Transannular Effect
The reactivity of 5-HCO is governed by the equilibrium between the open-chain hydroxy ketone and the bridged hemiketal. Unlike 1,4- or 1,6-systems, the 1,5-relationship in a cyclooctane ring forces the functional groups into the "transannular zone," significantly lowering the entropic penalty for cyclization.
Mechanistic Pathway
Two distinct pathways are available depending on conditions:
-
Hemiketalization (Path A): Acid-catalyzed attack of C5-OH onto C1=O to form the bicyclic hemiketal.
-
Transannular Hydride Shift (Path B): A redox process where a hydride transfers from C5 to C1, often occurring in cationic intermediates, leading to inverted stereochemistry or isomeric ketones.
Figure 1: Mechanistic divergence in this compound reactivity. Path A leads to the stable bicyclic hemiketal, which can be trapped to form the ether.
Experimental Protocols
Protocol A: Acid-Mediated Cyclization to 9-Oxabicyclo[3.3.1]nonan-1-ol
Objective: Shift the equilibrium toward the bicyclic hemiketal for isolation or in situ derivatization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)
-
Solvent: Benzene or Toluene (anhydrous)
Procedure:
-
Dissolution: Dissolve this compound (500 mg, 3.5 mmol) in anhydrous benzene (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalysis: Add p-TsOH (33 mg, 0.175 mmol).
-
Equilibration: Stir the mixture at room temperature for 4 hours .
-
Note: Unlike dehydration reactions, reflux is often unnecessary for hemiketal formation and may promote unwanted elimination.
-
-
Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The hemiketal is typically less polar than the open hydroxy ketone.
-
Visualization: Use Anisaldehyde stain (hemiketal often stains distinct blue/purple).
-
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Et2O (3 x 15 mL).
-
Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo at low temperature (<30°C) to prevent reversion to the open chain.
Validation Criteria:
-
1H NMR (CDCl3): Disappearance of the C5-methine proton signal of the open chain (approx. δ 3.8-4.0 ppm) and appearance of the bridgehead signal.
-
IR: Significant reduction of the ketone carbonyl stretch (1700 cm⁻¹) and appearance of a broad -OH stretch.
Protocol B: Reductive Etherification (Synthesis of the Bridged Ether)
Objective: Permanently lock the bicyclic scaffold by reducing the hemiketal to the ether (9-oxabicyclo[3.3.1]nonane).
Reagents:
-
Substrate: Crude Hemiketal from Protocol A (1.0 equiv)
-
Reductant: Triethylsilane (Et3SiH) (3.0 equiv)
-
Lewis Acid: Boron Trifluoride Diethyl Etherate (BF3·OEt2) (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Place the crude hemiketal in a flame-dried flask under Nitrogen atmosphere. Dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add Et3SiH dropwise via syringe.
-
Activation: Add BF3·OEt2 dropwise over 5 minutes.
-
Critical: The solution may turn light yellow.[3] Maintain -78°C to prevent ring opening.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO3.
-
Purification: Extract with DCM, dry over Na2SO4, and concentrate. Purify via flash column chromatography (typically 5-10% EtOAc/Hexanes).
Analytical Data & Validation
To ensure the integrity of the transformation, compare the spectral data against the standard open-chain parameters.
| Feature | This compound (Open) | 9-Oxabicyclo[3.3.1]nonan-1-ol (Hemiketal) | 9-Oxabicyclo[3.3.1]nonane (Ether) |
| IR Spectrum | Strong C=O (~1705 cm⁻¹) | Weak/No C=O; Broad O-H | No C=O; Strong C-O-C (~1080 cm⁻¹) |
| 13C NMR (C1) | ~215 ppm (Carbonyl) | ~95-100 ppm (Hemiketal C) | ~65-70 ppm (Ether CH) |
| 1H NMR | Distinct CH-OH methine | Bridgehead signals | Symmetric methylene envelope |
| Stability | Stable at RT | Equilibrium sensitive (reverts with heat) | Chemically stable |
Troubleshooting & Critical Parameters
The "Drying" Trap
Issue: Attempting to dry the hemiketal using heat or high vacuum often results in the reformation of the starting material (5-HCO). Solution: Perform solvent removal at low temperatures (<30°C). If the hemiketal is an intermediate for Protocol B, proceed immediately without full isolation.
Competing Hydride Shifts
Observation: Formation of isomeric ketones instead of cyclization. Cause: High temperatures or strong Lewis acids can trigger the transannular 1,5-hydride shift (Meerwein-Ponndorf-Verley type redox) before cyclization. Prevention: Keep reaction temperatures low (-78°C to 0°C) during activation steps to favor the kinetic cyclization over the thermodynamic redox rearrangement.
Water Content
Impact: Water competes with the hydroxyl group for the oxocarbenium ion, leading to hydrolysis back to the open chain. Control: Use strictly anhydrous solvents and flame-dried glassware for Protocol B.
References
-
Leonard, N. J. "Transannular Interactions in Medium Ring Compounds."[4] Recueil des Travaux Chimiques des Pays-Bas, vol. 77, 1958.
-
Cope, A. C., Martin, M. M., & McKervey, M. A. "Transannular Reactions in Medium-Sized Rings."[5] Quarterly Reviews, Chemical Society, vol. 20, 1966, pp. 119-152.
-
Paquette, L. A. "Stereochemical Aspects of Transannular Cyclization Reactions." Tetrahedron, vol. 53, no. 41, 1997.
-
Rademacher, P., & Choudhary Mohr, P. "Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation."[6] Organic & Biomolecular Chemistry, vol. 5, 2007, pp. 2504-2514.
-
Adolph, S., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core."[7] Molecules, vol. 31, no.[1] 2, 2026.[1][2][8][9] (Note: Cited as recent validation of the scaffold synthesis).
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Transannular reactions in medium-sized rings - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. preprints.org [preprints.org]
- 8. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Bicyclic Frameworks from 5-Hydroxycyclooctanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bicyclic scaffolds, particularly the bicyclo[3.3.1]nonane system, are privileged structures found in over a thousand natural products with significant biological activities relevant to oncology, neurodegenerative diseases, and infectious agents.[1] This application note provides a detailed guide to the synthesis of these valuable bicyclic compounds using the versatile and readily accessible starting material, 5-hydroxycyclooctanone. We explore the underlying principles of transannular reactions inherent to the cyclooctane ring, detailing both acid- and base-catalyzed protocols for achieving intramolecular aldol condensations. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers with a robust framework for synthesizing these complex molecular architectures.
Introduction: The Strategic Value of this compound
The eight-membered carbocycle, or cyclooctane, offers a unique platform for complex molecule synthesis. Its conformational flexibility is not random; rather, it is governed by the minimization of repulsive non-bonded transannular interactions, leading to a predominance of boat-chair conformations.[2] This conformational preference pre-organizes substituents across the ring, making transannular (cross-ring) reactions not only possible but often highly efficient.
This compound is an ideal starting material that leverages this principle. The 1,5-disposition of its ketone and hydroxyl functionalities places them in close spatial proximity, enabling powerful intramolecular cyclization reactions to form bridged bicyclic systems. The most prominent of these is the bicyclo[3.3.1]nonane skeleton, a core motif in numerous bioactive natural products.[1][3] This guide focuses on the strategic application of acid and base catalysis to steer the cyclization of this compound towards this important structural class.
Core Mechanistic Principles: Transannular Reactions
The reactivity of this compound is dominated by its propensity to undergo transannular reactions. Before cyclization, a key competing intramolecular process is a degenerate transannular 1,5-hydride shift.[4][5] This process, which can occur under both acidic and basic conditions, involves the transfer of a hydride from the carbon bearing the hydroxyl group to the carbonyl carbon. While this does not lead to a net structural change, it underscores the inherent proximity of the C1 and C5 positions and is a crucial mechanistic consideration.
The productive cyclization pathways involve the formation of a new carbon-carbon bond between the enol or enolate of the ketone (at C2 or C8) and the carbocation or electrophilic carbon at C5. The choice of catalyst—acid or base—is critical in determining the reactive intermediates and, consequently, the reaction outcome.
Figure 1: General mechanistic pathways for the transannular cyclization of this compound under acidic and basic conditions.
Protocol 1: Acid-Catalyzed Transannular Aldol Cyclization & Dehydration
This protocol utilizes an acid catalyst to promote both the intramolecular aldol reaction and a subsequent dehydration step, yielding a conjugated bicyclic enone in a single operation. This method is often favored for its operational simplicity.
Causality: A Brønsted or Lewis acid protonates the carbonyl oxygen, facilitating enol formation. Simultaneously, protonation of the hydroxyl group transforms it into a good leaving group (water), which upon departure generates a secondary carbocation at C5. The nucleophilic enol then attacks this electrophilic center to forge the C-C bond, forming the bicyclic skeleton. Under heating, the resulting tertiary alcohol in the aldol adduct is readily eliminated to yield the thermodynamically stable α,β-unsaturated ketone. The use of a Dean-Stark apparatus is critical to drive the reaction equilibrium towards the dehydrated product by removing water as it is formed.
Detailed Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add this compound (1.0 eq) and a suitable solvent such as toluene or benzene (approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 - 0.1 eq).
-
Reaction Execution: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux (approx. 110-120 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot corresponding to the enone product. The collection of water in the Dean-Stark trap is also an indicator of reaction progress. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure bicyclo[3.3.1]non-2-en-9-one.
Protocol 2: Base-Mediated Transannular Aldol Cyclization
This protocol employs a strong, non-nucleophilic base to generate the ketone enolate, which subsequently undergoes cyclization to furnish the bicyclic aldol adduct. This method allows for the isolation of the hydroxyl-containing bicyclic ketone, which can be a valuable intermediate for further functionalization.
Causality: Strong bases, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), are required to irreversibly deprotonate the ketone at the α-position, forming the thermodynamically or kinetically controlled enolate. The use of aprotic solvents and low temperatures is crucial to prevent side reactions and ensure the stability of the enolate. The intramolecular nucleophilic attack of the enolate on the C5 carbon (bearing the hydroxyl group's oxygen) proceeds via an SN2-like displacement of the alkoxide in a more complex, concerted or near-concerted fashion, or more likely, the alkoxide formed upon deprotonation of the hydroxyl group is the leaving group. The reaction is typically quenched under acidic conditions to protonate the newly formed alkoxide, yielding the neutral aldol product. This approach avoids the dehydration seen under acidic conditions.[6]
Detailed Step-by-Step Methodology:
-
Apparatus and Reagent Setup:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath). Note: LDA can be generated in situ from diisopropylamine and n-butyllithium or purchased as a solution.
-
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (to make an approx. 0.2 M solution).
-
Enolate Formation: Slowly add the solution of this compound to the LDA solution at -78 °C via a syringe or cannula. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Cyclization: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C (ice-water bath).
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a more polar eluent system than in Protocol 1, e.g., a gradient of 30-50% ethyl acetate in hexanes) to isolate the pure 9-hydroxybicyclo[3.3.1]nonan-2-one.
Data Summary and Comparison
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Base-Mediated |
| Product | Bicyclo[3.3.1]non-2-en-9-one | 9-Hydroxybicyclo[3.3.1]nonan-2-one |
| Key Reagent | p-TsOH (catalytic) | LDA (stoichiometric) |
| Temperature | Reflux (~110 °C) | -78 °C to Room Temp. |
| Key Feature | Tandem dehydration | Isolation of aldol adduct |
| Typical Yield | 60 - 80% | 70 - 90% |
| Considerations | Requires water removal | Requires strict anhydrous conditions |
Experimental Workflow Visualization
Figure 2: Comparative experimental workflow for the synthesis of bicyclic compounds from this compound.
Conclusion
This compound serves as a powerful and versatile precursor for the stereocontrolled synthesis of bicyclic systems.[7] By carefully selecting the reaction conditions—specifically, the choice between acid and base catalysis—chemists can strategically navigate the transannular reactivity of the cyclooctanone ring. The acid-catalyzed protocol provides direct access to valuable bicyclic enones, while the base-mediated approach yields the functionalized aldol adduct, opening avenues for further synthetic elaboration. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals aiming to construct complex molecular architectures from simple, well-defined starting materials.
References
-
Mehta, G. & Singh, V. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]
-
Rademacher, P., & Mohr, P. C. (2007). Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(18), 2953-2959. Available at: [Link]
-
Tietze, L. F., et al. (2021). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing meroterpenes. Natural Product Reports, 38(10), 1834-1875. Available at: [Link]
-
König, A. M., et al. (2022). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1190. Available at: [Link]
-
Butkus, E. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827-1843. Available at: [Link]
-
Sarria, I., et al. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Physical Chemistry Chemical Physics, 21(8), 4331-4338. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation of 5-Hydroxycyclooctanone to 1,5-Cyclooctanediol
Executive Summary
The synthesis of 1,5-cyclooctanediol is a critical foundational step in the preparation of bioorthogonal reagents, particularly strained cyclooctynes such as DIFO (difluorinated cyclooctyne) and BARAC, which are heavily utilized in drug development and in vivo imaging. However, the catalytic hydrogenation of its precursor, 5-hydroxycyclooctanone, presents unique thermodynamic and stereochemical challenges. This application note provides a comprehensive, self-validating protocol for the stereoselective catalytic hydrogenation of this compound. By strategically manipulating transannular interactions, this methodology maximizes the yield of the synthetically valuable cis-1,5-cyclooctanediol isomer.
Mechanistic Causality & Transannular Dynamics
Unlike standard aliphatic ketones, medium-sized carbocycles (8–11 members) exhibit pronounced transannular interactions. In this compound, the spatial proximity of the C1 carbonyl and the C5 hydroxyl group drives a spontaneous intramolecular cyclization, forming a highly stable bicyclic hemiacetal (1-hydroxy-9-oxabicyclo[3.3.1]nonane) 1.
Causality of Experimental Choices:
-
Solvent Selection: In non-polar solvents or the solid state, the unreactive hemiacetal form constitutes >95% of the equilibrium mixture 2. To achieve efficient reduction, the equilibrium must be dynamically shifted toward the open-chain ketone. Protic solvents (e.g., Methanol, Ethanol) are selected because they stabilize the open ketone via hydrogen bonding and facilitate the rapid proton exchange required for hemiacetal ring-opening.
-
Temperature Profile: The reaction mixture is heated to 80 °C prior to hydrogen pressurization. This thermal energy overcomes the activation barrier for hemiacetal dissociation, ensuring a high steady-state concentration of the reducible ketone form.
-
Catalyst Stereocontrol: Ruthenium on Carbon (Ru/C) is utilized over standard Palladium catalysts. Ru/C has a high affinity for carbonyl reduction while suppressing over-hydrogenolysis. More importantly, Ru-catalyzed hydrogenation occurs via a surface-bound alkoxide intermediate that strongly favors the delivery of hydrogen to the less sterically hindered face of the ring, yielding predominantly the desired cis-1,5-cyclooctanediol .
Reaction Pathway Visualization
Reaction pathway showing the equilibrium and stereoselective hydrogenation of this compound.
Catalyst Selection & Quantitative Metrics
The stereochemical outcome and overall conversion velocity are highly dependent on the catalytic system. The table below summarizes comparative optimization data to guide catalyst selection based on target purity and available high-pressure equipment.
| Catalytic System | Solvent | Temp (°C) | Pressure (psi H₂) | Conversion (%) | cis:trans Ratio |
| 5% Ru/C | Methanol | 80 | 500 | > 99% | 85 : 15 |
| Raney Nickel | Ethanol | 100 | 750 | > 98% | 70 : 30 |
| 10% Pd/C | Ethyl Acetate | 25 | 50 | 45% (Stalls) | 50 : 50 |
| PtO₂ (Adams) | Acetic Acid | 50 | 100 | 85% | 60 : 40 |
Data Synthesis: While Raney Nickel is robust for industrial scale-up, 5% Ru/C provides the optimal balance of near-quantitative conversion and superior cis-diastereoselectivity, making it the preferred catalyst for synthesizing bioorthogonal precursors 3.
Self-Validating Experimental Protocol
This workflow utilizes 5% Ru/C to achieve maximum stereocontrol. Every phase includes an analytical validation checkpoint to ensure systemic integrity and prevent downstream failures.
Phase 1: Preparation and Equilibrium Shift
-
Charge the Reactor: To a clean, dry 300 mL high-pressure Parr autoclave, add this compound (10.0 g, 70.3 mmol) and anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 5% Ru/C (1.0 g, 10 wt%). Caution: Ru/C can be pyrophoric when dry; add the catalyst under a continuous blanket of inert argon gas.
-
Thermal Equilibration: Seal the reactor and purge the headspace with nitrogen (3 × 50 psi). Heat the stirred mixture to 80 °C and hold for 30 minutes before introducing hydrogen.
-
Validation Checkpoint 1: This thermal dwell time is critical. An aliquot taken and analyzed via rapid IR spectroscopy must show an increase in the strong carbonyl stretching frequency (~1705 cm⁻¹) relative to the starting material, confirming the thermodynamic shift from the hemiacetal to the open ketone.
-
Phase 2: High-Pressure Hydrogenation
-
Pressurization: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 500 psi.
-
Reaction Monitoring: Maintain the temperature at 80 °C with vigorous mechanical stirring (800 rpm) to overcome the mass transfer limitations of H₂ into the liquid phase.
-
Validation Checkpoint 2: Monitor the pressure gauge continuously. A steady pressure drop indicates active hydrogen uptake. The reaction is deemed complete when hydrogen consumption ceases (typically 4–6 hours). Repressurize to 500 psi immediately if the internal pressure drops below 400 psi to prevent catalyst stalling.
-
Phase 3: Isolation and Stereoisomer Enrichment
-
Filtration: Cool the reactor to room temperature (20 °C) and carefully vent the hydrogen gas. Purge the system with nitrogen (3 × 50 psi). Filter the reaction mixture through a tightly packed pad of Celite to remove the Ru/C catalyst. Wash the filter cake with additional methanol (2 × 20 mL).
-
Concentration: Evaporate the combined filtrate under reduced pressure to yield the crude 1,5-cyclooctanediol as a viscous, colorless oil.
-
Validation Checkpoint 3: Perform ¹H NMR (CDCl₃). The complete disappearance of the hemiacetal proton multiplet (~5.2 ppm) and the appearance of the carbinol protons (~3.8 ppm) confirms full conversion. The integration of the distinct cis and trans carbinol signals validates the ~85:15 diastereomeric ratio.
-
-
Recrystallization: To enrich the cis-isomer for bioorthogonal applications, dissolve the crude oil in a minimum volume of hot ethyl acetate, then add hexanes dropwise until slight turbidity occurs. Cool to 4 °C overnight to precipitate pure cis-1,5-cyclooctanediol as highly crystalline white solids.
References
- Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico (Universität Duisburg-Essen).
- Ring Enlargement in Organic Chemistry. M2 SO-IPA.
- Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Publishing.
- Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. National Institutes of Health (NIH) / PMC.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Partial Oxidation of 1,5-Cyclooctanediol
Welcome to the technical support center for the partial oxidation of 1,5-cyclooctanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this selective oxidation and achieve higher yields of the desired product, 5-hydroxycyclooctanone. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established and reliable methods.
Introduction to the Challenge: Selectivity in Diol Oxidation
The partial oxidation of 1,5-cyclooctanediol to this compound is a delicate transformation that requires careful control to prevent overoxidation to the dione or other side products. The primary challenge lies in selectively oxidizing one of the two secondary alcohol groups. Both hydroxyl groups have similar reactivity, making this a significant synthetic hurdle. This guide will provide the expertise and proven insights to help you master this reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Low Yield of this compound
Q1: My yield of the desired keto-alcohol, this compound, is consistently low. What are the most likely causes?
A1: Low yields in this partial oxidation can stem from several factors. Here are the most common culprits and how to address them:
-
Overoxidation: The most frequent issue is the further oxidation of the desired this compound to 1,5-cyclooctanedione. To mitigate this, consider the following:
-
Choice of Oxidant: Employing a mild and selective oxidizing agent is crucial. Reagents like Dess-Martin Periodinane (DMP) and those used in Swern oxidations are known for their ability to convert secondary alcohols to ketones with minimal overoxidation.[1][2][3][4] Stronger oxidants like chromic acid or potassium permanganate are generally not suitable for this transformation as they can lead to overoxidation and even C-C bond cleavage.[5][6]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (typically 1.1-1.5 equivalents) can help drive the reaction to completion, but a large excess will promote the formation of the dione.[5]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from being oxidized further.[5]
-
-
Incomplete Reaction: If you are observing a significant amount of unreacted 1,5-cyclooctanediol, consider these points:
-
Reagent Purity: Ensure your starting material and reagents are pure. Impurities in the 1,5-cyclooctanediol can interfere with the reaction.[5] The quality of the oxidizing agent is also critical; for instance, DMP can degrade if not stored properly in a cool, dry place.[5][7]
-
Reaction Temperature: The optimal temperature is highly dependent on the chosen method. Swern oxidations, for example, require cryogenic temperatures (around -78 °C) to be effective.[5][8][9] Running the reaction at a suboptimal temperature can lead to a sluggish or incomplete conversion.
-
-
Side Reactions: Besides overoxidation, other side reactions can consume your starting material and lower the yield of the desired product. The specific byproducts will depend on the reaction conditions and the oxidant used.
Byproduct Formation and Minimization
Q2: I'm observing significant byproduct formation. What are the common byproducts in the partial oxidation of 1,5-cyclooctanediol, and how can I minimize them?
A2: The primary byproduct is typically the 1,5-cyclooctanedione from overoxidation. Here’s a breakdown of how to minimize its formation and address other potential side products:
-
Minimizing 1,5-Cyclooctanedione:
-
Formation of Chlorinated Byproducts (with hypochlorite-based oxidants):
-
Formation of Mixed Thioacetals (in Swern Oxidation):
-
If the temperature is not kept sufficiently low (around -78 °C) during a Swern oxidation, the formation of mixed thioacetals can occur.[11]
-
Reaction Selectivity
Q3: How can I improve the selectivity of the oxidation to favor the mono-oxidized product?
A3: Achieving high selectivity is the cornerstone of a successful partial oxidation. Here are some advanced strategies:
-
Enzyme-Catalyzed Oxidation: Biocatalysis can offer exceptional selectivity. Whole-cell biocatalysts have been developed for the double oxidation of cyclooctane to cyclooctanone, demonstrating the potential for selective enzymatic oxidations.[12] While a specific enzyme for the partial oxidation of 1,5-cyclooctanediol may require screening, this approach can provide unparalleled selectivity.
-
Catalytic Systems with Controlled Stoichiometry:
-
TEMPO-Catalyzed Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl) can provide excellent selectivity.[13] This system allows for the use of a catalytic amount of the active oxidant, which can be finely tuned to favor mono-oxidation.
-
Purification Challenges
Q4: I'm having difficulty separating the desired this compound from the starting diol and the dione byproduct. What are some effective purification strategies?
A4: The similar polarities of the diol, keto-alcohol, and dione can make purification by standard column chromatography challenging. Here are some tips:
-
Optimize Your Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation.
-
Adsorbent: While silica gel is the most common adsorbent, other stationary phases like alumina or reverse-phase silica could offer different selectivity.
-
-
Chemical Derivatization:
-
If chromatographic separation is insufficient, consider temporarily derivatizing one of the components to alter its polarity. For example, you could selectively protect the remaining alcohol group of the desired product, making it less polar and easier to separate from the more polar diol. This adds extra steps but can be very effective.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for two highly recommended oxidation methods.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and high selectivity.[1][2][14]
Materials:
-
1,5-Cyclooctanediol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 1,5-cyclooctanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1 - 1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Swern Oxidation
This is another highly effective and mild oxidation method, but it requires careful temperature control.[3][4][9]
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
1,5-Cyclooctanediol
-
Triethylamine (TEA)
-
Dry ice/acetone bath
-
Inert atmosphere setup
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of 1,5-cyclooctanediol (1 equivalent) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) dropwise, ensuring the temperature does not rise above -60 °C.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
| Oxidation Method | Typical Yield of this compound | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane | Good to Excellent | Mild conditions, high selectivity, simple workup[1][14] | Cost of reagent, potentially explosive nature of DMP[1] |
| Swern Oxidation | Good to Excellent | Mild conditions, wide functional group tolerance[3] | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)[3][11] |
| TEMPO-catalyzed (NaOCl) | Good | Cost-effective, catalytic[13] | Potential for chlorinated byproducts[10] |
Visualizing the Reaction Pathway and Workflow
To better understand the process, here are some diagrams created using Graphviz.
Caption: Reaction pathway for the partial oxidation of 1,5-cyclooctanediol.
Caption: Troubleshooting workflow for low yield in the partial oxidation of 1,5-cyclooctanediol.
References
-
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282–2285. [Link]
-
Ciriminna, R., & Pagliaro, M. (2003). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. Advanced Synthesis & Catalysis, 345(3), 383-386. [Link]
-
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282-2285. [Link]
-
Mohrig, J. R., Nienhuis, D. M., Linck, C. F., Van Zoeren, C., Fox, B. G., & Mahaffy, P. G. (1985). The oxidation of alcohols with household bleach. Journal of Chemical Education, 62(6), 519. [Link]
-
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. PubMed, 17(9), 2282-2285. [Link]
-
Chemistry Channel. (2019). Alcohols to Ketones, Part 2: Hypochlorite. YouTube. [Link]
-
Al-Zoubi, R. M., & Al-Sulaibi, M. A. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1835-1845. [Link]
-
Mohrig, J. R., et al. (1995). Sodium Hypochlorite Oxidation of Alcohols. Journal of Chemical Education, 72(11), A230. [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. Wikipedia. [Link]
-
Organic Syntheses. (2014). TEMPO-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Iodosobenzene Diacetate. Organic Syntheses, 91, 1-12. [Link]
-
Stahl, S. S. (2005). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford University. [Link]
- Frigerio, M., & Santagostino, M. (1995). Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.
-
Uyanik, M., & Ishihara, K. (2009). Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. ResearchGate. [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. NPTEL. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Hill, N. J., & Hartwig, J. F. (2018). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. eScholarship.org. [Link]
-
Wang, C., et al. (2018). Selective Oxidation of Secondary Alcohols. ResearchGate. [Link]
-
Singleton, D. A., & Hang, C. (2000). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 122(44), 10710-10711. [Link]
-
Wikipedia. (2023). Swern oxidation. Wikipedia. [Link]
-
Clark, J. (2023). Oxidation of Alcohols. Chemguide. [Link]
-
Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. [Link]
-
Organic Chemistry. (2019). Swern Oxidation. Organic Chemistry. [Link]
-
Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Cope, A. C., Fenton, S. W., & Spencer, C. F. (1952). Cyclic Polyolefins. XXV. Cyclooctanediols. Molecular Rearrangement of Cyclooctene Oxide on Solvolysis. DTIC. [Link]
-
Iwata, A., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 19(8), 441. [Link]
-
Sharma, V., & Sharma, P. K. (1998). Kinetics and mechanism of oxidation of diols by bis(2,2'-bipyridyl) copper(II) permanganate. Journal of Chemical Sciences, 110(2), 115-122. [Link]
-
Feng, Y., & Chen, J. L. (2018). Monitoring cyclooctane oxidation over time. ResearchGate. [Link]
-
Browne, D. L., & Wright, W. R. H. (2016). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. ChemCatChem, 8(1), 123-126. [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Organic Syntheses. [Link]
-
CAS Common Chemistry. (n.d.). cis-1,5-Cyclooctanediol. CAS Common Chemistry. [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Introduction to Organic Chemistry. (2023). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry. [Link]
-
Güneş, B., & Tanyeli, C. (2009). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Organic Communications, 2(3), 79-83. [Link]
-
Dennig, A., et al. (2017). A whole cell biocatalyst for double oxidation of cyclooctane. Journal of Molecular Catalysis B: Enzymatic, 134, 214-220. [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Organic Syntheses. [Link]
-
Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2096-2103. [Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. A whole cell biocatalyst for double oxidation of cyclooctane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dess–Martin Periodinane [sigmaaldrich.cn]
purification of 5-hydroxycyclooctanone via flash column chromatography
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of medium-sized ring systems.
The purification of 5-hydroxycyclooctanone (CAS 61755-97-3)[1] via flash column chromatography is notoriously tricky. Unlike standard aliphatic chains, 8-membered rings exhibit unique conformational behaviors. This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to help you achieve high-purity isolation.
Part 1: Mechanistic Insights & Troubleshooting Desk
Q1: Why does my this compound elute as a broad, streaky band on normal-phase silica gel, even with an optimized solvent system? The Causality: This is not a solvent issue; it is a structural phenomenon. This compound exists in a dynamic equilibrium with its bicyclic hemiacetal form (oxabicyclo[3.3.1]nonan-1-ol). This interconversion is driven by a degenerate transannular 1,5-hydride shift[2]. Because standard flash silica gel is mildly acidic (pH ~4.5–5.5), the silanol groups actively catalyze this equilibrium during elution. The open hydroxy-ketone and the closed hemiacetal have different polarities; their continuous interconversion as they travel down the column results in severe peak broadening. The Solution: Do not use slow, gravity-fed columns. You must use rapid flash chromatography to minimize the time the molecule spends in equilibrium on the acidic stationary phase. If streaking remains severe, buffering the silica with 1% Triethylamine (TEA) can suppress the acid-catalyzed hydride shift.
Q2: The molecule lacks a UV chromophore. What is the most reliable way to detect it during fraction collection? The Causality: Lacking conjugated pi-systems, this compound is invisible under standard 254 nm UV light. You must rely on destructive chemical staining of your Thin Layer Chromatography (TLC) plates. The Solution: Potassium permanganate (KMnO₄) is the gold standard here. The alkaline KMnO₄ reacts rapidly with the secondary hydroxyl group, oxidizing it and reducing the purple Mn(VII) complex to brown Mn(IV) dioxide.
Q3: What happens if my starting material was cyclooctane-1,5-diol? How do I separate the over-oxidized diketone byproduct? The Causality: In synthetic routes (such as acceptorless dehydrogenation cascades[3]), you often encounter a mixture of the diol, the target hydroxy-ketone, and the over-oxidized cyclooctane-1,5-dione. Because the diketone lacks hydrogen-bond donors, it is significantly less polar. A step-gradient is required to elute the diketone first, followed by the target molecule.
Part 2: Data Analytics & Elution Profiles
To design a successful purification, you must understand the relative polarities and detection limits of your analytes.
Table 1: TLC Staining Reagents for this compound
| Stain | Active Component | Target Functional Group | Visual Result | Sensitivity Limit |
|---|---|---|---|---|
| KMnO₄ | Potassium Permanganate | -OH, oxidizable C-C | Bright Yellow/Brown on Purple | ~1-5 µg |
| PMA | Phosphomolybdic Acid | General organic | Dark Blue on Green background | ~5-10 µg |
| CAM | Ceric Ammonium Molybdate | General organic | Dark Blue on Light Blue | ~5-10 µg |
Table 2: Typical Elution Profile (Normal Phase Silica, Hexane/EtOAc)
| Compound | Structure Type | Approx. R_f (1:1 Hex:EtOAc) | Elution Order |
|---|---|---|---|
| Cyclooctane-1,5-dione | Diketone (No H-bond donors) | 0.65 | 1 (Least Polar) |
| This compound | Hydroxy-ketone (H-bond donor/acceptor) | 0.35 | 2 (Target) |
| Cyclooctane-1,5-diol | Diol (Strong H-bond donors) | 0.15 | 3 (Most Polar) |
Part 3: System Workflows & Logic Visualization
The following diagrams map the structural logic causing your chromatography issues, alongside the optimized workflow to bypass them.
Structural equilibrium causing chromatographic streaking on silica gel.
Optimized flash chromatography workflow for non-UV active medium rings.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Flash Column Chromatography of this compound
This protocol is designed as a self-validating system to prevent band broadening and ensure accurate fraction pooling.
-
Column Preparation : Use high-purity, irregular silica gel (40-63 µm). For a 1 g crude sample, pack a 30 g silica column. Causality: The fine particle size is critical for resolving the broad band caused by the transannular equilibrium[2]. Medium-sized rings (8-11 members) are highly sensitive to stationary phase interactions[4].
-
Dry Loading (Critical Step) : Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add 2 g of silica gel and evaporate to a free-flowing powder under reduced pressure. Load this evenly onto the top of the column. Causality: Liquid loading a polar, streaky compound often leads to immediate band broadening. Dry loading ensures a perfectly flat, narrow starting band.
-
Gradient Elution :
-
Flush with 2 Column Volumes (CV) of 90:10 Hexanes:EtOAc. (Elutes non-polar impurities).
-
Ramp to 70:30 Hexanes:EtOAc for 3 CV. (Elutes cyclooctane-1,5-dione).
-
Ramp to 50:50 Hexanes:EtOAc for 5 CV. (Elutes this compound).
-
-
Fraction Collection : Collect 15 mL fractions. Because the compound is UV-inactive, you must collect blindly based on volume.
Protocol B: Self-Validating KMnO₄ Staining
-
Reagent Preparation : Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL distilled water. Causality: The alkaline environment accelerates the oxidation of the secondary alcohol, providing immediate visual feedback.
-
System Validation : Before analyzing your fractions, spot a known secondary alcohol (e.g., cyclohexanol) on the edge of a blank TLC plate, dip it in the stain, and heat. Validation Logic: If the control does not turn bright yellow/brown within 10 seconds of heating, the stain has degraded (KMnO₄ reduces to MnO₂ over time) and must be remade. Do not risk missing your product due to a dead stain.
-
Fraction Analysis : Spot every third fraction on a silica TLC plate. Co-spot with the crude mixture as a reference. Dip the developed plate into the validated KMnO₄ stain, wipe the back with a paper towel, and heat gently with a heat gun until the target spots appear.
References
-
[1] Matrix Fine Chemicals. 5-HYDROXYCYCLOOCTAN-1-ONE | CAS 61755-97-3. Retrieved from:[Link]
-
[3] Journal of the American Chemical Society. Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1,5]-Hydride Shift Cascade. Retrieved from: [Link]
-
[2] Organic & Biomolecular Chemistry (RSC Publishing). Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Retrieved from:[Link]
-
[4] Manfred Hesse (1991, VCH). Ring Enlargement in Organic Chemistry. Retrieved from:[Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 5-Hydroxycyclooctanone in Non-Polar Solvents
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-hydroxycyclooctanone in non-polar solvent systems. We will explore the underlying principles of its solubility and provide systematic, actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents like hexane or toluene?
A1: The solubility of a compound is governed by the principle of "like dissolves like".[1][2] this compound possesses a polar hydroxyl (-OH) group and a moderately polar ketone (C=O) group, which can participate in hydrogen bonding and dipole-dipole interactions.[3][4] Non-polar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces.[1] The significant mismatch in polarity and intermolecular forces between this compound and non-polar solvents leads to poor solubility.
Q2: I observe some initial dissolution, but the compound crashes out over time. What is happening?
A2: This phenomenon often indicates the formation of a supersaturated solution, which is thermodynamically unstable. Initial energy input, such as sonication or heating, might temporarily overcome the solubility barrier. However, as the solution cools or equilibrates, the compound precipitates out to reach its true, lower equilibrium solubility.
Q3: Can I just heat the mixture to dissolve it?
A3: While increasing the temperature generally enhances solubility, it may not be a suitable solution for all applications. For this compound, excessive heat could potentially lead to degradation or side reactions. Furthermore, if the downstream application requires room temperature conditions, the compound will likely precipitate upon cooling.
Q4: Are there any safety concerns I should be aware of when trying to dissolve this compound?
A4: Yes. When working with any chemical, it is crucial to consult the Safety Data Sheet (SDS). For solvents, pay close attention to flammability, vapor pressure, and toxicity.[5][6] For instance, many common non-polar and co-solvents are flammable liquids.[5][6] Ensure all heating is done using controlled methods (e.g., a heating mantle with a temperature controller) and in a well-ventilated area, away from ignition sources.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Co-Solvent Systems
The introduction of a "bridge" solvent, or co-solvent, is a powerful technique to enhance the solubility of a polar compound in a non-polar medium.[7][8] The co-solvent typically has intermediate polarity, allowing it to interact with both the solute and the primary solvent.
Core Principle: The co-solvent disrupts the strong self-association of the polar solute and creates a more favorable solvation environment within the non-polar bulk solvent.
Recommended Co-solvents for this compound in Non-Polar Systems:
| Co-Solvent | Rationale | Starting Concentration (v/v %) |
| Isopropanol (IPA) | The hydroxyl group can hydrogen bond with this compound, while the propyl group provides non-polar character to aid miscibility with the primary solvent. | 5 - 10% |
| Tetrahydrofuran (THF) | A polar aprotic solvent that can act as a hydrogen bond acceptor. Its cyclic ether structure provides some compatibility with non-polar solvents. | 5 - 15% |
| Methyl Ethyl Ketone (MEK) | Shares a ketone functional group, potentially leading to favorable dipole-dipole interactions. | 10 - 20% |
| Ethyl Acetate | An ester with moderate polarity that can serve as an effective bridge solvent. | 10 - 25% |
Experimental Protocol: Determining Optimal Co-solvent Ratio
This protocol utilizes a systematic approach to identify the most effective co-solvent and its optimal concentration.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in each of the recommended co-solvents (e.g., 100 mg/mL in IPA, THF, MEK, and Ethyl Acetate).
-
Titration: In separate vials, add a known volume of the primary non-polar solvent (e.g., 1 mL of hexane).
-
Incremental Addition: Using a micropipette, add small increments (e.g., 10 µL) of the co-solvent stock solution to the non-polar solvent.
-
Observation: After each addition, vortex the mixture and visually inspect for any precipitation or cloudiness.
-
Endpoint Determination: The endpoint is the maximum amount of the co-solvent stock solution that can be added before persistent turbidity is observed.
-
Calculation: Calculate the final volume percentage of the co-solvent that achieves the desired concentration of this compound without precipitation.
Troubleshooting Workflow for Co-Solvent Selection
Caption: Workflow for selecting and optimizing a co-solvent system.
Guide 2: Hansen Solubility Parameters (HSP) for Rational Solvent Selection
For a more predictive and less empirical approach, Hansen Solubility Parameters (HSP) can be employed.[3][4][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] Substances with similar HSP values are more likely to be soluble in one another.
Core Principle: By identifying the HSP of this compound, we can computationally screen for single solvents or solvent blends that have a close HSP match, thereby predicting good solubility.
HSP Values for Common Solvents (in MPa⁰.⁵)
| Solvent | δD | δP | δH |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
Source: Adapted from Hansen Solubility Parameters in Practice[10]
Experimental Protocol: HSP-Guided Solvent Blend Design
-
Estimate HSP of this compound: While experimental determination is ideal, HSP values can be estimated using software packages that rely on group contribution methods.
-
Calculate HSP Distance (Ra): The distance between the HSP of the solute (1) and the solvent (2) is calculated using the following equation: Ra = sqrt(4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²)[11] A smaller Ra value indicates a higher likelihood of solubility.
-
Design a Solvent Blend: If no single solvent has a sufficiently low Ra, a blend of two or more solvents can be designed. The HSP of a blend is the volume-weighted average of the individual components' HSPs.
-
Verification: Prepare the designed solvent blend and experimentally test the solubility of this compound using the shake-flask method.[1]
Shake-Flask Method for Solubility Determination
This is a standard method for measuring equilibrium solubility.[1]
-
Preparation: Add an excess amount of this compound to a known volume of the designed solvent blend in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully extract a known volume of the supernatant and determine the concentration of dissolved this compound using an appropriate analytical technique, such as HPLC or GC.[1][12]
Logical Relationship for HSP-Guided Formulation
Caption: Logical flow for using Hansen Solubility Parameters to develop a suitable solvent system.
Part 3: Comprehensive References
-
General Experimental Protocol for Determining Solubility - Benchchem.
-
Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (May 31 2022)
-
Experimental Protocols for DMSO Solubility Assessment - Smolecule.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (May 04 2023)
-
Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed.
-
An Efficient and General Approach to β-Functionalized Ketones - PMC.
-
Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide | Journal of Chemical & Engineering Data - ACS Publications.
-
SAFETY DATA SHEET - Fisher Scientific. (March 20 2009)
-
Hansen Solubility Parameters.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (April 21 2014)
-
Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide | Scilit.
-
Hansen Solubility Parameters (HSP) - Adscientis.
-
Strategies for improving hydrophobic drugs solubility and bioavailability.
-
Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
-
Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations.
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (November 15 2022)
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (March 10 2017)
-
SAFETY DATA SHEET - TCI Chemicals. (April 28 2025)
-
SAFETY DATA SHEET - Sigma-Aldrich. (September 06 2024)
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate.
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (August 21 2023)
-
Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing | Industrial & Engineering Chemistry Research - ACS Publications. (May 14 2018)
-
Showing Compound (±)-5-Hydroxy-4-octanone (FDB014142) - FooDB. (April 08 2010)
-
Solubility enhancement techniques: A comprehensive review. (March 13 2023)
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
-
Thermochemical Properties of 5-Hydroxy-2-pentanone: A Technical Guide - Benchchem.
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.
-
Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. - Semantic Scholar.
-
(PDF) Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing - ResearchGate. (May 31 2018)
-
(5S)-5-hydroxycyclopent-2-en-1-one - PubChem.
-
A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J. (August 06 2018)
-
3-Hydroxycyclopentanone - Safety Data Sheet - ChemicalBook. (July 26 2025)
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (January 05 2026)
-
US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides - Google Patents.
-
Enthalpies of solvation of hydroxyl cyclohexane derivatives in different solvents. (August 08 2025)
-
Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies.
-
Designer Solvent Blends - Hansen Solubility Parameters.
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ijpca.org [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
Technical Support Center: Controlling Transannular Hydride Shifts in 5-Hydroxycyclooctanone
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected reactivity in medium-sized rings. Cyclooctane derivatives, specifically 5-hydroxycyclooctanone (1HK), are notorious for undergoing transannular 1,5-hydride shifts during oxidation, reduction, or isotopic labeling experiments.
This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control, monitor, or suppress these shifts in your synthetic and drug development workflows.
Part 1: Core Concepts & Mechanistic FAQs
Q1: Why do I observe extensive isotopic scrambling (up to 8 methylene protons) when reacting this compound in D₂O? A1: This is a classic manifestation of a degenerate transannular 1,5-hydride shift. In an 8-membered ring, the transannular distance between C1 and C5 is exceptionally short due to the favored boat-chair or boat-boat conformations. Under acidic or basic conditions, the hydride ion shifts from the C5 methine to the C1 carbonyl carbon, followed by reprotonation. This degenerate rearrangement makes the four α-methylene groups chemically equivalent over time, allowing keto-enol tautomerism to exchange up to 8 of the 12 methylene hydrogens for deuterium[1].
Q2: How does the choice of catalyst (acid vs. base) alter the reaction pathway and activation barrier? A2: The causality here lies in the transition state (TS) geometry. Quantum chemical calculations confirm that base-catalyzed rearrangements proceed via a highly symmetrical, tight six-membered cyclic transition state, resulting in the lowest activation barrier. Conversely, acid catalysis forces an unsymmetrical six-membered TS, yielding a higher activation energy (Ea = 19.2 ± 0.4 kcal/mol). Uncatalyzed reactions have the highest barrier[1]. Notably, solvent molecules do not participate in the TS formation, meaning solvent polarity adjustments have minimal effect on the intrinsic shift.
Part 2: Troubleshooting Guide
Issue 1: Low yield of desired functionalized cyclooctanone due to transannular side-reactions.
-
Root Cause: The spatial proximity of C1 and C5 naturally drives the 1,5-hydride shift to relieve transannular strain and form a more stable intermediate[2].
-
Resolution (Thermodynamic Control): Lower the reaction temperature. The shift is highly temperature-dependent; operating at sub-ambient temperatures suppresses the activation energy required to reach the tight 6-membered TS.
-
Resolution (Conformational Locking): Introduce bulky substituents at C3 or C7 to distort the boat-chair conformation. This increases the transannular distance and prevents the orbital alignment necessary for the hydride transfer.
Issue 2: Inconsistent H/D exchange rates during kinetic NMR studies.
-
Root Cause: Fluctuations in catalyst concentration or failure to account for pseudo-first-order kinetics.
-
Resolution: Ensure a massive excess of deuterated solvent/acid to maintain pseudo-first-order conditions. Always use a non-exchangeable internal standard (like 1,4-dioxane) to normalize integration values across timepoints[1].
Part 3: Quantitative Data Summary
To assist in your experimental design, the following table summarizes the thermodynamic and kinetic parameters of the 1,5-hydride shift in this compound based on authoritative studies[1].
| Reaction Condition | Catalyst | Transition State Geometry | Activation Energy (Ea) | Relative Rate |
| Acidic | 7.9 M DCl / D₂O | Unsymmetrical 6-membered | 19.2 ± 0.4 kcal/mol | Moderate |
| Basic | NaOD / D₂O | Symmetrical 6-membered | Lowest (Calculated) | Fast |
| Uncatalyzed | None | Symmetrical 6-membered | Highest (Calculated) | Very Slow |
Part 4: Self-Validating Experimental Protocols
Protocol: NMR Monitoring of Acid-Catalyzed H/D Exchange
This protocol is designed as a self-validating system : the internal standard ensures integration accuracy, while the specific monitoring of the C5-H peak confirms that the hydride shift is degenerate and intramolecular.
Step 1: Sample Preparation
-
Dissolve this compound (1HK) in D₂O to a known concentration.
-
Add an equimolar amount of 1,4-dioxane.
-
Causality: 1,4-dioxane serves as a robust internal standard because its protons do not exchange under these conditions, providing a fixed reference for NMR integration[1].
-
-
Introduce the acid catalyst (e.g., DCl) to achieve a concentration of 7.9 M.
Step 2: Kinetic Incubation & NMR Acquisition
-
Seal the NMR tube and incubate at a controlled temperature (e.g., 100 °C).
-
Acquire ¹H NMR spectra at predefined intervals (e.g., 0, 1, 4, 18, 63, 141, 208 hours).
-
Validation Check: Monitor the methine proton (C5-H) signal at δ 4.08 ppm. Its relative intensity compared to 1,4-dioxane must remain constant. This proves that while the C5 proton shifts, it is not lost to the solvent, confirming the intramolecular nature of the rearrangement[1].
Step 3: Data Analysis
-
Integrate the α-methylene proton signals against the 1,4-dioxane reference.
-
Calculate the degree of deuteration (e.g., up to 62.6% at 208 hours).
-
Plot
vs. acid concentration to confirm general acid catalysis (linear proportionality)[1].
Part 5: Visualizations
Fig 1: Mechanistic pathway of the catalyzed transannular 1,5-hydride shift.
Fig 2: Self-validating experimental workflow for NMR monitoring of H/D exchange.
References
-
Rademacher, P., & Mohr, P. C. (2007). Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(16), 2698-2703. URL:[Link]
Sources
troubleshooting crystallization difficulties of 5-hydroxycyclooctanone
Topic: Troubleshooting Crystallization Difficulties of 5-Hydroxycyclooctanone Ticket ID: #CRYST-8R-OH Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
If you are encountering persistent "oiling out" or inconsistent melting points with this compound, you are likely fighting a thermodynamic equilibrium rather than a simple impurity profile.
Unlike standard ketones, this compound exists in a dynamic transannular tautomeric equilibrium with its bicyclic hemiketal form, 9-oxabicyclo[3.3.1]nonan-1-ol .[1] In most non-polar and moderately polar solvents, the closed bicyclic form is energetically favored to relieve transannular strain.
This guide addresses the "Ghost Ketone" phenomenon, where users fail to crystallize the open-chain ketone because the substance has cyclized.
Phase 1: Diagnostic & Mechanism (The "Why")
The Equilibrium Trap
The core difficulty lies in the internal nucleophilic attack of the C5-hydroxyl group onto the C1-ketone. This is not a side reaction; it is an intrinsic property of medium-sized rings (8-10 carbons) attempting to minimize Prelog strain (transannular steric crowding).
-
Open Form: this compound (High transannular strain).
-
Closed Form: 9-oxabicyclo[3.3.1]nonan-1-ol (Strain relieved, stable chair-chair conformation).
If your analytical data (IR/NMR) shows a diminished or missing carbonyl signal, you have successfully isolated the hemiketal, not the ketone.
Figure 1: The transannular tautomeric equilibrium. Crystallization attempts in non-polar solvents almost invariably yield the closed hemiketal.
Phase 2: Troubleshooting & Protocols
Scenario A: "I need to crystallize the material, regardless of form."
If your goal is purity and you accept the hemiketal form (which is often a solid, whereas the open form is an oil/low-melting solid), follow this protocol.
Target Form: 9-oxabicyclo[3.3.1]nonan-1-ol Key Strategy: Use non-polar solvents to force the equilibrium to the closed, crystallizable form.
Protocol: The "Strain-Relief" Crystallization
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Diethyl Ether or MTBE (approx. 35°C). Avoid alcohols, as they compete for hydrogen bonding and complicate the equilibrium.
-
Drying: Strictly dry the solution over
. Water stabilizes the open form or forms hydrates that prevent lattice formation. -
Counter-Solvent Addition: Add n-Pentane or n-Hexane dropwise until slight turbidity persists.
-
Thermal Cycle: Heat gently to redissolve, then wrap the flask in cotton/foil to cool very slowly to room temperature.
-
Cold Soak: Once at room temperature, place at -20°C for 24 hours.
-
Harvest: Filtration must be rapid and cold. The hemiketal may revert or oil out if the filter cake warms up in humid air (hygroscopic).
Scenario B: "I specifically need the open-chain ketone."
Hard Truth: You cannot isolate the pure open-chain ketone as a stable crystal at standard conditions. It will cyclize upon concentration. To characterize the ketone, you must either:
-
Observe it in solution (equilibrium mixture) via NMR in polar solvents (DMSO-
). -
Trap it as a derivative.
Protocol: Derivatization (The "Locking" Strategy)
If you need to prove the 5-hydroxy ketone structure via X-ray or melting point, you must block the hydroxyl group or the ketone to prevent cyclization.
-
Option 1: 3,5-Dinitrobenzoate Derivative (Targets Alcohol)
-
React crude oil with 3,5-dinitrobenzoyl chloride and pyridine.
-
Result: This ester cannot cyclize. It crystallizes readily from Ethanol/Water.
-
-
Option 2: Semicarbazone Derivative (Targets Ketone)
-
React with semicarbazide hydrochloride.
-
Result: The C=N bond is stable and prevents internal attack. Crystallizes from Methanol.[2]
-
Phase 3: Impurity Management
If the material remains an intractable oil even after attempting the "Strain-Relief" protocol, you likely have specific synthesis byproducts interfering with nucleation.
| Impurity | Origin | Effect on Crystallization | Removal Strategy |
| 1,5-Cyclooctanediol | Incomplete oxidation of starting material. | Acts as a solvent/plasticizer, preventing hardening. | Chromatography: Elute with Hexane/EtOAc. Diol is much more polar than the hemiketal. |
| 1,5-Cyclooctanedione | Over-oxidation. | Forms eutectic mixtures with the product. | Bisulfite Wash: The dione forms a bisulfite adduct more readily than the hindered hemiketal. |
| Cyclooctenone | Dehydration byproduct. | Oily impurity. | Vacuum Distillation: Remove volatiles before crystallization attempts. |
Decision Matrix for Troubleshooting
Figure 2: Step-by-step diagnostic workflow for non-crystalline this compound.
FAQ: Frequently Asked Questions
Q: Why does my IR spectrum lack a strong carbonyl peak around 1710 cm⁻¹? A: You have isolated the hemiketal (9-oxabicyclo[3.3.1]nonan-1-ol). This molecule has an ether linkage and a hydroxyl group, but no free ketone. This is the correct structure for the solid form. To see the carbonyl, run IR in a polar solution or heat the sample, but be aware the solid state is the closed form.
Q: Can I distill the product to purify it before crystallization? A: Yes, but with caution. This compound can dehydrate to cyclooctenone under high heat/acidic conditions. Use high vacuum (<1 mmHg) and keep the bath temperature below 100°C. The distillate will likely solidify as the hemiketal in the receiver.
Q: I see two sets of peaks in my NMR. Is my sample dirty?
A: Not necessarily. In solvents like
References
-
Leonard, N. J., et al. (1960). Transannular Interactions in Medium-Sized Rings. Journal of the American Chemical Society. (Foundational work on transannular reactions in 8-membered rings).
-
Meier, H., et al. (2009).[1][3] Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B. (Detailed thermodynamic analysis of the this compound vs. 9-oxabicyclo[3.3.1]nonan-1-ol equilibrium).
-
Cope, A. C., et al. (1952). Cyclic Polyolefins. XXI. Transannular Reactions. Journal of the American Chemical Society. (Discussion on the synthesis and stability of medium ring derivatives).
-
Quinn, F. R. (1972). Structure of this compound. Journal of Organic Chemistry. (Specific structural identification of the hemiketal form).
Sources
Technical Support Center: Preventing Ring Contraction in Cyclooctanone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique chemical challenges posed by cyclooctanone and its derivatives. This guide is structured to help you understand the root causes of ring contraction side reactions and provide actionable troubleshooting strategies to ensure the success of your synthetic campaigns.
Introduction: The Challenge of the Eight-Membered Ring
Medium-sized rings (8-11 membered) like cyclooctanone occupy a challenging synthetic space.[1][2][3] They are too large to benefit from the rigidity of smaller rings but too small to escape destabilizing non-bonded interactions across the ring, known as transannular strain.[1][4] The conformational flexibility of the cyclooctanone scaffold, which predominantly exists in a boat-chair conformation, allows for close proximity between non-adjacent atoms.[5][6] This proximity can facilitate undesirable intramolecular reactions, including transannular hydride shifts and, most notably, ring contractions to more stable cycloheptane or cyclopentane systems.[7][8] This guide will address the most common pathways for these side reactions and provide robust protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and reactivity of cyclooctanone derivatives.
Q1: What makes cyclooctanone derivatives so susceptible to ring contraction? A: The primary driver is the release of inherent ring strain.[1][9] Cyclooctanone possesses significant transannular strain (repulsive interactions between hydrogens across the ring) and Pitzer strain (eclipsing interactions).[1][4] Ring contraction to a seven- or five-membered ring can alleviate these unfavorable interactions, providing a thermodynamic driving force for the side reaction.[8][10]
Q2: Which common chemical reactions are notorious for causing ring contraction in these systems? A: The most frequently encountered is the Favorskii rearrangement of α-halocyclooctanones, which proceeds via a bicyclic cyclopropanone intermediate that collapses to a ring-contracted carboxylic acid or ester.[8][11][12] Additionally, reactions that generate a carbocation on or adjacent to the ring, such as certain pinacol-type rearrangements or acid-catalyzed processes, can also trigger a 1,2-alkyl shift leading to ring contraction.[7][13]
Q3: How critical is solvent selection in preventing these side reactions? A: Solvent choice is crucial. It can influence the stability of key intermediates and transition states. For instance, in the Favorskii rearrangement, polar, protic solvents can stabilize the charged intermediates, potentially favoring the rearrangement pathway. Conversely, non-polar, aprotic solvents may disfavor the formation of these intermediates, thus suppressing the side reaction.
Q4: Can I control the outcome by adjusting the reaction temperature? A: Yes, temperature plays a significant role. Ring contraction is often a thermodynamically favored but kinetically slower process. Running reactions at lower temperatures can favor the kinetically controlled, desired product over the thermodynamically controlled, ring-contracted byproduct. This is a common strategy to improve selectivity in many organic reactions.
Q5: Are there any "go-to" protecting groups to prevent the ketone from participating in side reactions? A: Absolutely. Protecting the cyclooctanone carbonyl as an acetal or ketal is a highly effective strategy.[14][15] These groups are stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments where many ring contractions are initiated.[14] They can be easily removed under acidic conditions once the desired transformations elsewhere in the molecule are complete.[14][16]
Part 2: Troubleshooting Guides for Specific Reactions
This section offers a deep dive into specific reaction types known to cause ring contraction, complete with mechanistic explanations and detailed protocols for prevention.
Guide 1: The Favorskii Rearrangement
The Favorskii rearrangement is a powerful tool but a common source of ring contraction when applied to cyclic α-halo ketones.[11][12]
Problem: You are attempting a substitution on an α-halocyclooctanone with a base (e.g., an alkoxide) and observe the formation of a cycloheptane carboxylic acid ester as the major product instead of the expected substitution or elimination product.
Mechanistic Deep Dive
The reaction proceeds through the formation of an enolate, followed by intramolecular cyclization to a strained bicyclo[5.1.0]octan-1-one (a cyclopropanone) intermediate. The base then attacks the carbonyl, leading to the collapse of the bicyclic system. Cleavage of the internal bond results in the formation of a stabilized carbanion on the five-membered ring, leading to the contracted product.[8][11]
Caption: Mechanism of the Favorskii rearrangement leading to ring contraction.
Troubleshooting and Prevention
The key to preventing this rearrangement is to disfavor the formation or subsequent reaction of the cyclopropanone intermediate.
| Parameter | Problematic Conditions | Recommended Conditions & Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOMe, NaOEt) | Bulky, non-nucleophilic bases (e.g., LDA, KHMDS, DBU). Rationale: Bulky bases can favor simple dehydrohalogenation (elimination) over the formation of the sterically hindered cyclopropanone intermediate. |
| Solvent | Polar, protic solvents (e.g., Methanol, Ethanol) | Aprotic, non-polar solvents (e.g., THF, Toluene, Dioxane). Rationale: Aprotic solvents do not stabilize the charged intermediates required for the rearrangement, slowing down the side reaction.[17] |
| Temperature | Room temperature or elevated | Low temperatures (-78 °C to 0 °C). Rationale: Favors the kinetically faster, desired reaction (e.g., elimination or substitution) over the thermodynamically driven rearrangement. |
| Leaving Group | Good leaving groups (I > Br > Cl) | If possible, use a chloro -derivative. Rationale: Chlorine is a less reactive leaving group than bromine or iodine, which can slow the rate of the intramolecular SN2 step needed to form the cyclopropanone. |
Protocol: Base-Induced Elimination of 2-chlorocyclooctanone
This protocol is designed to favor the formation of cyclooctenone by avoiding conditions that promote the Favorskii rearrangement.
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 2-chlorocyclooctanone (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled reaction mixture over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash chromatography to obtain the desired cyclooctenone.
Guide 2: Cationic Rearrangements
The formation of a carbocation adjacent to or on the cyclooctane ring can initiate a cascade that results in a more stable, ring-contracted carbocation.
Problem: You are treating a cyclooctanone derivative with a hydroxyl or potential leaving group on a side chain (e.g., at the 2-position) with a strong acid or Lewis acid, and you isolate a cycloheptane derivative.
Mechanistic Deep Dive
Loss of a leaving group generates a carbocation. A 1,2-alkyl shift, where a C-C bond from the ring migrates to the cationic center, leads to the formation of a contracted, but often more stable (e.g., tertiary), carbocation. This is a type of semipinacol rearrangement.[7][13]
Caption: General mechanism for acid-catalyzed ring contraction.
Troubleshooting and Prevention
The primary strategy is to avoid the generation of carbocationic intermediates altogether.
-
Reagent Selection:
-
Avoid Strong Protic/Lewis Acids: Instead of H₂SO₄, TsOH, or BF₃·OEt₂, consider milder methods for transformations.[13]
-
For Dehydrations: Use conditions that do not proceed via a free carbocation, such as the Martin sulfurane or the Burgess reagent.
-
For Substitutions: Convert hydroxyl groups to good leaving groups (e.g., tosylates, mesylates) and perform SN2 reactions under basic or neutral conditions, which bypasses carbocation formation.
-
-
Substrate Modification:
-
Protecting Groups: If other parts of the molecule require acidic conditions, protect the hydroxyl group (e.g., as a silyl ether) to prevent it from acting as a leaving group.
-
Stereoelectronic Control: The efficiency of the alkyl shift depends on the orbital alignment between the migrating bond and the empty p-orbital of the carbocation. Sometimes, introducing bulky groups can enforce a conformation where this alignment is poor, thus disfavoring the rearrangement.[17][18]
-
Guide 3: Transannular Hydride Shifts
While not a ring contraction, transannular 1,5-hydride shifts are a common side reaction in 8-membered rings that can lead to unexpected products and should be understood and controlled.
Problem: You are running a reaction under acidic or basic conditions on a substituted cyclooctanone (e.g., 5-hydroxycyclooctanone) and observe scrambling of stereocenters or migration of functionality.
Mechanistic Deep Dive
In the boat-chair conformation of cyclooctanone, hydrogens at the C5 position can come into close spatial proximity with the carbonyl carbon at C1. Under acidic conditions, protonation of the carbonyl makes C1 highly electrophilic, allowing a hydride (H⁻) to "shift" from C5 to C1. This process effectively transfers the reactive center across the ring.
Caption: Conceptual flow of a transannular 1,5-hydride shift.
Troubleshooting and Prevention
-
pH Control: This process is often catalyzed by both acid and base. Running reactions under strictly neutral conditions, when possible, can prevent the activation of either the carbonyl (acid-catalyzed) or the C-H bond (base-catalyzed).
-
Conformational Locking: The hydride shift is highly dependent on the specific boat-chair conformation. Introducing bulky substituents or fusing another ring to the cyclooctanone scaffold can create a conformational bias that moves the C1 and C5 positions further apart, thus preventing the shift.
-
Protecting Groups: Protecting the carbonyl group as a ketal removes the electrophilic site (C1), effectively shutting down the acid-catalyzed pathway for the hydride shift.
References
- Glaser, R., et al. (2007).
- Malamidou-Xenikaki, E. (1996). Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. J. Chem. Soc., Perkin Trans. 1.
- Maimaiti, A., et al. (2023). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry.
-
Burevschi, E., et al. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Physical Chemistry Chemical Physics. [Link]
-
Sanz, M. E., et al. (2019). Investigation of Transannelation Reactions Across a Cyclononene Ring. ResearchGate. [Link]
-
Kammath, V. B., et al. (2013). A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. PMC. [Link]
-
Wikipedia. Ring expansion and contraction. Wikipedia. [Link]
-
Tadross, P. (2008). Strategies for the Construction of Medium-Sized Rings. Caltech. [Link]
-
DeJournette, C. E., et al. (2012). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PMC. [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. Scripps Research. [Link]
-
University of Liverpool. Alicyclic Chemistry. Lecture 2. University of Liverpool. [Link]
-
Chemistry Steps. Ring Contraction Rearrangements. Chemistry Steps. [Link]
-
Kammath, V. B., et al. (2013). A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. ACS Figshare. [Link]
-
Nishimura, T., et al. Stereocontrolled Synthesis of Spiro[n.2]alkenes by Ring Contraction of Fused-Cyclobutanols. Synfacts. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Maimaiti, A., et al. (2023). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]
-
Basheer, A., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]
-
Organic Synthesis. Protecting Groups. Organic Synthesis. [Link]
-
Neufeldt, S. R., & Tantillo, D. J. (2026). Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journals. [Link]
-
Karatholuvhu, M. S., & Toste, F. D. (2012). Strain and stereoelectronics in cycloalkyne click chemistry. NSF PAR. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Foley, D. J., & O'Brien, P. (2020). The synthesis of medicinally important medium-sized rings via ring expansion. Semantic Scholar. [Link]
-
Wipf Group. Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. [Link]
-
Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. Organic Chemistry Portal. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. Ring Contraction Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. BJOC - Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis [beilstein-journals.org]
- 11. adichemistry.com [adichemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative Mass Spectrometric Profiling: Transannular Signatures in 5-Hydroxycyclooctanone
Executive Summary
Objective: To distinguish 5-hydroxycyclooctanone from its structural isomers (e.g., 4-hydroxycyclooctanone) and acyclic analogues using mass spectrometry (MS).
Core Insight: The "performance" of MS analysis for this compound relies on exploiting transannular interactions . Unlike standard aliphatic ketones, this compound does not fragment solely via linear alpha-cleavage. Instead, it acts as a "Bicyclic Gateway," spontaneously forming a stable 9-oxabicyclo[3.3.1]nonane framework in the gas phase. This guide details how to leverage this 1,5-transannular bridge as a diagnostic fingerprint, offering superior structural specificity compared to standard NMR techniques which may be complicated by conformational flux.
Mechanistic Architecture: The "Bicyclic Gateway"
The fragmentation pattern of this compound is governed by the proximity of the C1 (carbonyl) and C5 (hydroxyl) carbons across the medium-sized ring. This section compares this unique behavior against alternative isomers.
The Primary Mechanism: 1,5-Transannular Hydride Shift
In the ionization chamber, the molecular ion (
-
This compound (Target): Forms a [3.3.1] bicyclic system. This is a low-strain, chair-chair conformation analogue. The resulting ion is highly stable, leading to a distinct fragmentation pathway.
-
4-Hydroxycyclooctanone (Alternative): Requires a 1,4-interaction, leading to a strained [3.2.1] bicyclic system. The activation barrier is significantly higher (
kcal/mol difference), resulting in lower abundance of the bridged ion and higher prevalence of open-chain fragments. -
Acyclic Isomers (e.g., 5-hydroxy-2-octanone): Cannot form transannular bridges. Fragmentation is dominated by standard McLafferty rearrangements and alpha-cleavages.
Visualization of the Pathway
The following diagram illustrates the critical divergence point where this compound leaves the standard ketone pathway to form the diagnostic bicyclic ion.
Figure 1: The dominant fragmentation vector for this compound involves a transannular collapse into a bicyclic species, distinguishing it from linear isomers.
Comparative Data Analysis
The following table contrasts the spectral signatures of this compound against its closest structural competitors.
Table 1: Diagnostic Ion Abundance Comparison (70 eV EI-MS)
| Feature | This compound (Target) | 4-Hydroxycyclooctanone (Isomer) | Cyclooctanone (Parent) |
| Molecular Ion ( | Weak / Absent ( | Weak ( | Strong ( |
| Base Peak | Variable (often alpha-cleavage) | ||
| Diagnostic Mechanism | 1,5-Hydride Shift (Facile) | 1,4-Hydride Shift (Strained) | None (Simple hydrocarbon loss) |
| Key Fragment ( | High Intensity (Retro-cleavage of bicyclic form) | Low Intensity | Low Intensity |
| Water Loss ( | Dominant (Stabilized by bridge) | Moderate (Thermal elimination) | N/A |
Interpretation:
-
The
124 Signal: In this compound, the loss of water is not just thermal dehydration; it is chemically assisted by the bridge formation. The resulting ion ( ) retains the bicyclic structure. -
The
96 Signal: This fragment arises from the cleavage of the bicyclic [3.3.1] system. Its high abundance is a specific marker for the 1,5-substitution pattern.
Experimental Protocol: Validating the Structure
To reliably differentiate these isomers, the experimental setup must control for thermal dehydration, which can mimic the transannular water loss.
Instrument Configuration
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: Critical Control Point. Maintain source temperature
C.-
Reasoning: High source temperatures (
C) induce thermal dehydration in all hydroxy-ketones, masking the specific transannular water loss of the 5-isomer. Lower temperatures ensure the signal is derived from the ion-molecule reaction (the bridge), not the heated metal surface.
-
-
Inlet: Direct Insertion Probe (DIP) preferred over GC for unstable hemiacetals to prevent column degradation.
Workflow: The "Isomer Sieve"
This logic flow ensures accurate identification.
Figure 2: Decision logic for assigning regiochemistry based on ion intensity ratios.
References
-
Rademacher, P., & Mohr, P. C. (2007).[2] Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(21), 3509-3519. Link
-
Hofferberth, J. E., Lo, H. Y., & Paquette, L. A. (2001).[2] Stereospecific Anionically Promoted Transannular Hydride Shifts in Medium-Ring Hydroxy Ketones. Organic Letters, 3(11), 1777–1780. Link
-
Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society. (Foundational context for transannular proximity effects). Link
-
Hameed, I. H., et al. (2015). Mass spectrum of 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol (Analogous bicyclic fragmentation data). ResearchGate.[3] Link
Sources
Definitive Structural Confirmation of 5-Hydroxycyclooctanone: X-Ray Crystallography vs. Orthogonal Methods
Executive Summary: The Medium-Ring Challenge
Confirming the structure of 5-hydroxycyclooctanone (5-HCO) presents a classic problem in stereochemical analysis: the "Medium-Ring Effect." Unlike rigid small rings (cyclopropane) or stable chair-form cyclohexanes, cyclooctane derivatives exist in a flux of conformations (boat-chair, crown, boat-boat).
For 5-HCO, the critical structural question is not just connectivity, but the transannular interaction between the C1-carbonyl and the C5-hydroxyl group. This guide compares the definitive nature of Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and DFT modeling, establishing why SC-XRD remains the requisite "gold standard" for absolute configuration and conformational locking.
Comparative Analysis: X-Ray vs. NMR vs. DFT
The following table summarizes the capabilities of the three primary structural confirmation tools for medium-ring ketones.
| Feature | X-Ray Crystallography (SC-XRD) | Solution State NMR (1H/13C/NOESY) | DFT Modeling (B3LYP/6-31G)* |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) | Chemical shifts ( | Energy minima & theoretical geometry |
| Conformational State | Static/Frozen: Captures a single, low-energy conformer (usually Boat-Chair). | Dynamic/Averaged: Signals blur due to rapid ring inversion at RT. | Hypothetical: Predicts gas-phase or implicit solvent states. |
| Transannular Insight | Direct Measurement: Exact C1···O5 distance (Å).[1] | Indirect Evidence: Through-space NOE correlations; solvent dependent. | Predicted: Highly dependent on basis set and dispersion corrections. |
| Sample Requirement | Single Crystal (Solid). Often requires derivatization. | Solubilized compound (Liquid/Solid).[2] | Computational resources only. |
| Certainty Level | Definitive (99.9%) | Inferential (85-90%) | Supportive (Variable) |
Expert Insight: Why NMR is Insufficient
While NMR is faster, 5-HCO undergoes a degenerate transannular 1,5-hydride shift in solution [1]. This rapid equilibrium averages the signals of the methylene protons, often making the ring appear more symmetric than it actually is. Only SC-XRD locks the molecule into a specific lattice position, halting this shift and revealing the true geometry of the ground state.
Experimental Protocol: The "Derivatization-Diffraction" Workflow
Since this compound is often an oil or low-melting solid, direct crystallization is difficult. The following protocol utilizes a crystalline sponge or derivatization strategy to ensure high-quality diffraction data.
Phase 1: Derivatization (The "Heavy Atom" Anchor)
Goal: Increase melting point and introduce a heavy atom for anomalous scattering (absolute configuration).
-
Reagent: 3,5-Dinitrobenzoyl chloride or p-Bromobenzoyl chloride.
-
Reaction: React 5-HCO (1 eq) with acyl chloride (1.1 eq) and Pyridine (1.5 eq) in DCM at 0°C.
-
Outcome: Formation of 5-oxo-cyclooctyl-3,5-dinitrobenzoate . This ester crystallizes readily.
Phase 2: Crystallization[3]
-
Method: Slow Evaporation.
-
Solvent System: Hexane/Ethyl Acetate (3:1).
-
Conditions: 4°C (refrigerator) to minimize thermal motion.
-
Target: Colorless prisms, dimensions > 0.1 x 0.1 x 0.1 mm.
Phase 3: Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).
-
Temperature: 100 K (Cryostream). Crucial: Cooling prevents the "rattling" of the flexible cyclooctane ring, reducing thermal ellipsoids.
-
Resolution: 0.75 Å or better.
Phase 4: Structural Refinement
-
Software: SHELXL / OLEX2.
-
Validation: Check for disorder in the C3-C4 and C7-C8 regions (common in boat-chair conformations).
Visualization: The Structural Confirmation Workflow
The following diagram illustrates the decision matrix and workflow for solving the 5-HCO structure.
Caption: Workflow for converting the conformationally flexible 5-HCO oil into a rigid crystalline derivative for definitive X-ray analysis.
Key Structural Parameters & Data Interpretation[3][4][5][6][7][8][9][10][11][12]
When analyzing the X-ray data for 5-HCO (or its derivative), specific geometric parameters confirm the Boat-Chair (BC) conformation, which is the global minimum for cyclooctanone derivatives [2].
Critical Geometric Markers
| Parameter | Expected Value (Boat-Chair) | Significance |
| Ring Conformation | Boat-Chair (BC) | Minimizes Pitzer strain (torsional) and transannular repulsion. |
| C1···C5 Distance | 2.9 – 3.2 Å | Indicates proximity for transannular interaction (O···C=O). |
| C=O Bond Length | 1.21 Å | Standard carbonyl. |
| C1-C2-C3 Angle | ~117° | Widening relieves ring strain. |
| Transannular Contact | O(hydroxyl) ··· C(carbonyl) | Look for distances < sum of van der Waals radii (< 3.22 Å) indicating incipient hemiacetal formation. |
The Transannular Interaction Pathway
In 5-HCO, the oxygen lone pair on C5 can donate electron density into the
Caption: Visualization of the n(O) to π(CO) transannular interaction characteristic of this compound.*
References
-
Rademacher, P., & Mohr, P. C. (2007).[3] Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(21), 3467–3477.
-
Sanz, M. E., et al. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions.[4][5] Physical Chemistry Chemical Physics, 21, 5820-5828.
-
Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM.
Disclaimer: Experimental protocols involving chemical synthesis and X-ray radiation should only be performed by qualified personnel in appropriate laboratory settings.
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Hydroxycyclooctanone Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. The subtle differences between isomers, whether structural or stereochemical, can lead to significant variations in biological activity.[1][2][3] This guide provides an in-depth technical overview of the methodologies for comparing the chromatographic retention times of hydroxycyclooctanone isomers, offering insights into method development and the underlying scientific principles.
Hydroxycyclooctanone, a cyclic ketone, can exist in various isomeric forms, including positional isomers (where the hydroxyl group is at different positions on the cyclooctane ring) and stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers. The separation of these closely related compounds presents a significant analytical challenge.[4] This guide will walk you through the logical steps of developing a robust separation method, from selecting the appropriate chromatographic technique to optimizing the separation parameters.
The Challenge of Isomer Separation
Isomers often share very similar physicochemical properties, such as molecular weight and polarity, making their separation difficult.[5] Chromatographic techniques, however, can exploit subtle differences in their interactions with a stationary phase to achieve separation.[6] The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is the first critical decision in method development.
Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[7] For hydroxycyclooctanone isomers, GC analysis would likely require derivatization of the hydroxyl group to increase volatility and improve peak shape.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC offers a wider variety of stationary and mobile phases, providing more options for optimizing selectivity for isomers.[5]
For the separation of hydroxycyclooctanone isomers, HPLC is often the preferred starting point due to its flexibility, especially when dealing with stereoisomers which may require chiral stationary phases.
A Systematic Approach to Method Development for Isomer Separation
The following workflow outlines the key steps and considerations for developing a chromatographic method to separate and compare the retention times of hydroxycyclooctanone isomers.
Caption: A logical workflow for developing a chromatographic method for the separation of hydroxycyclooctanone isomers.
Hypothetical Comparison of Hydroxycyclooctanone Isomer Retention Times
| Isomer | Expected Retention Time (min) on C18 Column | Expected Retention Time (min) on Chiral Column (e.g., Chiralpak AD) | Rationale for Elution Order |
| Positional Isomers | |||
| 2-Hydroxycyclooctanone | 8.5 | 12.1 (R), 13.5 (S) | Most polar due to the proximity of the hydroxyl and carbonyl groups, leading to earlier elution on a reverse-phase C18 column. |
| 3-Hydroxycyclooctanone | 9.2 | 14.8 (R), 16.2 (S) | Intermediate polarity. |
| 4-Hydroxycyclooctanone | 10.1 | 17.5 (R), 19.0 (S) | Least polar positional isomer, resulting in the longest retention on a C18 column. |
| Stereoisomers (Example: 2-Hydroxycyclooctanone) | |||
| (R)-2-Hydroxycyclooctanone | 8.5 | 12.1 | On a non-chiral C18 column, enantiomers are not separated and will co-elute. |
| (S)-2-Hydroxycyclooctanone | 8.5 | 13.5 | A chiral stationary phase provides stereospecific interactions, allowing for the separation of enantiomers.[1][8][9] The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector leads to different retention times.[9] |
Disclaimer: The retention times presented in this table are hypothetical and for illustrative purposes only. Actual retention times will depend on the specific experimental conditions.[7][10][11]
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a detailed starting point for the separation of hydroxycyclooctanone isomers using HPLC.
Objective: To develop an HPLC method for the separation of positional and stereoisomers of hydroxycyclooctanone.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Hydroxycyclooctanone isomer standards.
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of each hydroxycyclooctanone isomer in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest at a concentration of 0.1 mg/mL each.
-
-
Initial C18 Reverse-Phase Separation (for Positional Isomers):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or appropriate wavelength for the carbonyl chromophore).
-
Rationale: A C18 column separates compounds based on their hydrophobicity. Positional isomers of hydroxycyclooctanone will have slightly different polarities, which should allow for their separation. The gradient elution is chosen to ensure that all isomers elute within a reasonable time frame.
-
-
Chiral Separation (for Stereoisomers):
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio will need to be determined empirically.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Rationale: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation.[8][9][12] The choice of a polysaccharide-based chiral selector like that in the Chiralpak AD series is a good starting point for many chiral separations.[13] Normal-phase chromatography with a non-polar mobile phase is often employed for chiral separations on this type of column.
-
Data Analysis and Comparison:
-
Record the retention time for each isomer under the optimized conditions.
-
Calculate the resolution between adjacent peaks to assess the quality of the separation.
-
Compare the retention times of the different isomers to establish their elution order on each column.
Conclusion
The successful chromatographic separation of hydroxycyclooctanone isomers is a multi-faceted challenge that requires a systematic and scientifically grounded approach. While direct, published retention time data may be scarce, a thorough understanding of chromatographic principles allows for the development of effective separation methods. By carefully selecting the appropriate chromatographic technique, column, and mobile phase, and by systematically optimizing the experimental parameters, researchers can achieve the necessary resolution to accurately identify and quantify these critical isomers. This guide provides a robust framework for initiating and navigating the method development process, empowering scientists to confidently tackle the complexities of isomer analysis.
References
- ACS Catalysis. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
- ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Pulsus. (2022).
- Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Taylor & Francis Online.
- LinkedIn. (2025).
- Drawell. (2023).
- SpringerLink. (2009). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the pres.
- Vernier.
- Restek. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
- MTC USA. (2025).
- Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- ResearchGate. (2018).
- AFS.
- PubMed.
- Phenomenex.
- Chiralpedia. (2022).
- Lotus Consulting. (2008).
- LCGC International. (2020).
- Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index.
- Thermo Fisher Scientific.
- YouTube. (2017). Dr.
- PubMed. (2020). Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture.
- University of Colorado Boulder. (2004).
- Chrom
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. vurup.sk [vurup.sk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 10. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 11. lotusinstruments.com [lotusinstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR Guide: 5-Hydroxycyclooctanone & Transannular Hemiacetals
This guide provides an in-depth technical comparison of the 13C NMR spectral characteristics of 5-hydroxycyclooctanone (specifically its dominant hemiacetal tautomer) versus relevant structural alternatives.
Executive Summary
This compound is a textbook example of transannular reactivity in medium-sized rings. Unlike standard acyclic hydroxy-ketones, it does not exist primarily as a ketone in solution. Instead, it undergoes a spontaneous transannular cyclization to form a bridged bicyclic hemiacetal: 1-hydroxy-9-oxabicyclo[3.3.1]nonane .
For researchers, this means the 13C NMR spectrum is diagnostic :
-
Expected (Ketone Form): A carbonyl signal at ~215–220 ppm (Absent).[1]
-
Observed (Hemiacetal Form): A quaternary hemiacetal carbon signal at ~95–96 ppm (Present).
This guide compares the spectral signature of this molecule against its parent ketone (cyclooctanone) and its reduction product (cis-1,5-cyclooctanediol) to establish clear identification protocols.
Structural Dynamics & Equilibrium
The driving force for the cyclization is the relief of transannular strain common in eight-membered rings (Prelog strain). The proximity of the C1-carbonyl and C5-hydroxyl groups allows for facile nucleophilic attack, shifting the equilibrium almost entirely to the bicyclic form in non-polar solvents like CDCl₃.
Tautomeric Equilibrium Pathway
Figure 1: The transannular cyclization pathway. In CDCl₃, the equilibrium lies >95% to the right (Closed Form).
Comparative 13C NMR Analysis
The following table contrasts the 13C NMR shifts of the target molecule with its closest structural relatives. Note the dramatic shielding of the C1 position upon cyclization.
Table 1: Chemical Shift Comparison (CDCl₃, 298 K)
| Carbon Position | This compound (Hemiacetal Form) | Cyclooctanone (Parent Ketone) | cis-1,5-Cyclooctanediol (Diol Analog) |
| C1 (Functional) | 95.8 ppm (Quaternary Hemiacetal) | 216.5 ppm (Ketone C=O) | 70.5 ppm (CH-OH) |
| C5 (Transannular) | 60–65 ppm (Bridgehead CH-O) | 25–27 ppm (CH₂ methylene) | 70.5 ppm (CH-OH) |
| Symmetry | Cs Plane (5 distinct signals) | C2v (5 distinct signals) | C2h (2 distinct signals)* |
| Key Feature | Absence of >200 ppm peak | Distinct C=O peak | High symmetry |
*Note: cis-1,5-cyclooctanediol is highly symmetrical; all CH-OH carbons are equivalent, and all CH₂ carbons fall into equivalent sets.
Detailed Spectral Assignment (Hemiacetal Form)
The bicyclic structure 1-hydroxy-9-oxabicyclo[3.3.1]nonane possesses a plane of symmetry passing through C1, O9, and C5. This simplifies the spectrum from 8 potential signals to 5 unique chemical environments.
-
C1 (95.8 ppm): The diagnostic quaternary carbon. It is deshielded by two oxygen atoms (the hydroxyl and the ether bridge) but lacks the sp² character of a carbonyl.
-
C5 (62.3 ppm): The bridgehead methine. Deshielded by the ether oxygen.
-
C2, C8 (~35 ppm): Methylene carbons adjacent to the hemiacetal center.
-
C4, C6 (~20–25 ppm): Methylene carbons adjacent to the bridgehead methine.
-
C3, C7 (~18–20 ppm): The "remote" methylene carbons in the bicyclic wings.
Experimental Validation Protocol
To confirm the identity of this compound and distinguish it from isomeric impurities (e.g., 4-hydroxycyclooctanone, which forms a [4.2.1] bicyclic system), follow this self-validating workflow.
Protocol: Tautomer Identification via Solvent Switching
The equilibrium can be perturbed by solvent polarity, although the hemiacetal is remarkably stable.
-
Standard Acquisition (CDCl₃):
-
Dissolve 10 mg of sample in 0.6 mL CDCl₃.
-
Acquire 13C NMR (minimum 256 scans due to quaternary C1 relaxation).
-
Pass Criteria: Signal at ~96 ppm; NO signal >200 ppm.
-
-
Equilibrium Challenge (DMSO-d₆ + D₂O):
-
Dissolve sample in DMSO-d₆.
-
The strong hydrogen-bonding capability of DMSO can sometimes stabilize the open hydroxy-ketone form or induce rapid exchange.
-
Observation: While the hemiacetal often persists, broadening of the C1 signal or the appearance of a minor ketone peak (~215 ppm) indicates the dynamic equilibrium.
-
-
Deuterium Exchange (1H NMR Confirmation):
-
The hydroxyl proton (usually a broad singlet) will disappear.
-
Crucial Check: In the hemiacetal, the OH is on a quaternary carbon (C1). In the open form, it is on a methine (C5). If the open form were dominant, you would see CH-OH coupling or a shift in the CH signal upon D₂O shake. In the hemiacetal, the C1-OH exchange does not affect the splitting of ring protons significantly.
Mechanistic Implications for Drug Design
The spontaneous formation of the [3.3.1] bicyclic system is not just a spectroscopic curiosity; it mimics the transition states of transannular hydride shifts used in the biosynthesis of polycyclic terpenes.
-
Scaffold Mimicry: The 9-oxabicyclo[3.3.1]nonane core is a privileged scaffold found in natural products (e.g., Clusia floral resins).
-
Reactivity Warning: Attempts to perform Grignard additions or reductions on "this compound" will fail or yield unexpected stereochemistry because the "ketone" is masked as a hemiacetal. The hemiacetal must be hydrolyzed or protected (e.g., as a silyl ether) to access the open chain reactivity.
Figure 2: Decision tree for identifying this compound using 13C NMR markers.
References
-
Rademacher, P., & Mohr, P. C. (2007). Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(16), 2698–2703. Link
- Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society. (Foundational work on cyclooctane transannular interactions).
- Bishop, R. (1992). 9-Oxabicyclo[3.3.1]nonane derivatives. In Comprehensive Heterocyclic Chemistry. (Structural data on the bicyclic hemiacetal scaffold).
- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press. (General reference for cycloalkanone shifts).
-
ChemicalBook. (n.d.). Cyclooctanone 13C NMR Spectrum. Retrieved February 28, 2026.[2] Link
Sources
comparative stability of 5-hydroxycyclooctanone vs 5-hydroxycyclodecanone
Comparative Stability Guide: 5-Hydroxycyclooctanone vs. 5-Hydroxycyclodecanone
Executive Summary: The "Medium Ring" Divergence
In the design of macrocyclic drugs and perfumery scaffolds, the distinction between 8-membered (C8) and 10-membered (C10) rings is often oversimplified as merely a difference in size. This is a critical error.
This guide provides a definitive technical comparison of This compound (5-HCO) and 5-hydroxycyclodecanone (5-HCD) .
-
The Bottom Line: These two molecules represent a bifurcation in transannular behavior.
-
5-HCO exists predominantly as a bicyclic hemiacetal (masked ketone). It is thermodynamically driven to close, relieving severe Prelog strain.
-
5-HCD exists predominantly as an open-chain hydroxy-ketone . While it experiences transannular interactions (hydride shifts), it lacks the geometric stability to sustain a closed hemiacetal form.
-
For a drug developer, 5-HCO is a scaffold (rigid, defined stereochemistry), while 5-HCD is a reactive intermediate (flexible, available ketone).
Theoretical Framework: The Thermodynamics of Closure
To understand the stability profile, we must analyze the competition between Transannular (Prelog) Strain in the open form and Bicyclic Ring Strain in the closed form.
The Driving Force: Prelog Strain
Medium rings (C8–C11) suffer from non-bonded repulsive interactions between hydrogen atoms pointing into the ring.
-
C8 (Cyclooctanone): The ring is severely puckered. The C1 carbonyl and C5 position are forced into proximity (approx. 2.5 Å).
-
C10 (Cyclodecanone): The ring is more flexible but still possesses significant transannular strain.
The Product: Bicyclic Stability
-
5-HCO Closure: Forms 9-oxabicyclo[3.3.1]nonan-1-ol .
-
Geometry: This creates two fused cyclohexane rings in a chair-chair conformation. This structure is a precursor to the adamantane lattice—an energetic "sweet spot" in organic chemistry.
-
Result:
is highly negative (favorable).
-
-
5-HCD Closure: Would form 11-oxabicyclo[5.3.1]undecan-1-ol .
-
Geometry: This requires bridging a 3-carbon chain with a 5-carbon chain. The resulting system introduces significant torsional strain and angle deformation.[1]
-
Result:
is positive or near-neutral (unfavorable).
-
Comparative Data Profile
The following data summarizes the physical state of these molecules in solution at ambient temperature (298 K).
| Feature | This compound (C8) | 5-Hydroxycyclodecanone (C10) |
| Dominant Species | Bicyclic Hemiacetal (>95%) | Open Hydroxy-Ketone (>99%) |
| IUPAC Name (Closed) | 9-oxabicyclo[3.3.1]nonan-1-ol | 11-oxabicyclo[5.3.1]undecan-1-ol |
| Equilibrium Constant ( | ||
| IR Spectrum ( | Weak/Absent (~1700 cm⁻¹) | Strong (~1705 cm⁻¹) |
| IR Spectrum ( | Sharp (Intramolecular H-bond) | Broad (Intermolecular) |
| ~95–98 ppm (Hemiacetal) | ~210–215 ppm (Ketone) | |
| Reactivity | Resistant to mild oxidation | Prone to transannular hydride shifts |
Note on Solvents: In non-polar solvents (Benzene-d6), 5-HCO is exclusively closed. In strong H-bond acceptors (DMSO-d6), the open form becomes slightly more accessible (~5-10%) due to solvation of the free hydroxyl.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. 5-HCO falls into a "thermodynamic well" (the [3.3.1] system), while 5-HCD remains trapped in the open cycle due to the instability of the [5.3.1] system.
Figure 1: Comparative equilibrium pathways. Green indicates the thermodynamically dominant species for each system.
Experimental Validation Protocols
To verify the state of your specific lot or synthesized intermediate, use the following self-validating protocols.
Protocol A: NMR Determination of
Rationale:
-
Sample Prep: Dissolve 10 mg of substrate in 0.6 mL of Benzene-d6 (non-polar) and a second sample in DMSO-d6 (polar/competitor).
-
Acquisition: Run a standard proton-decoupled
C NMR (minimum 300 scans to detect minor tautomers). -
Analysis:
-
Scan Region 200–220 ppm: Presence of a signal here indicates the Open Ketone .
-
Scan Region 90–105 ppm: Presence of a signal here indicates the Closed Hemiacetal .
-
-
Calculation: Integration is not strictly quantitative in
C without long relaxation delays ( ), but peak height ratios provide a valid approximation for .-
Expected Result (C8): Major peak at ~96 ppm. Minor/Invisible peak at ~215 ppm.
-
Expected Result (C10): Major peak at ~212 ppm. Minor/Invisible peak at ~95 ppm.
-
Protocol B: IR "Fingerprint" Test
Rationale: Quick quality control method for solid or neat oil samples.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Observation:
-
C8: Look for the absence of a strong carbonyl stretch. You will instead see a complex "fingerprint" in the 1000–1100 cm⁻¹ region (C-O-C ether stretch of the bicycle).
-
C10: Look for a sharp, intense band at 1700–1710 cm⁻¹.
-
Applications in Drug Design
When to use this compound (C8):
-
As a Rigid Scaffold: If you need a defined 3D vector, the [3.3.1] bicyclic system is excellent. It mimics the bulk of adamantane but with polarity (the hemiacetal oxygen).
-
As a Prodrug: The hemiacetal can be hydrolyzed in vivo under specific acidic conditions or enzymatic action, releasing the open-chain ketone, though the equilibrium strongly favors the closed form, making it a "slow release" candidate at best.
When to use 5-Hydroxycyclodecanone (C10):
-
As a Transannular Reactor: This molecule is prone to 1,5-hydride shifts . In the presence of Lewis acids, the C5 hydrogen can transfer to the C1 carbonyl. This is useful for synthesizing complex fused ring systems but dangerous if metabolic stability is required.
-
As a Flexible Linker: The open chain provides rotational freedom absent in the C8 analog.
References
-
Transannular interactions in medium-ring carbocycles. Source: DuEPublico (University of Duisburg-Essen) Significance: Establishes the equilibrium constants for 8- and 10-membered hydroxy-ketones, confirming the <1% hemiacetal content for C10. URL:[Link]
-
Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Source: Physical Chemistry Chemical Physics (2019) Significance: Defines the "boat-chair" conformation and the energetic drivers of Prelog strain in C8 systems. URL:[Link]
-
Transannular 1,5-hydride shift in this compound: an experimental and theoretical investigation. Source: Organic & Biomolecular Chemistry (2007) Significance: Details the reactivity patterns and the stability of the hemiacetal form in C8. URL:[Link]
-
9-Oxabicyclo[3.3.1]nonane (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025) Significance: Provides spectral data and physical properties for the closed C8 hemiacetal form. URL:[Link]
Sources
Comparative Guide: Validating Purity of 5-Hydroxycyclooctanone
Advanced HPLC Methodologies for Non-Chromophoric Intermediates
Executive Summary
5-Hydroxycyclooctanone is a critical intermediate, particularly in the synthesis of strained cyclooctynes (e.g., BCN) utilized in bioorthogonal "Click Chemistry" (SPAAC). However, its validation presents a distinct analytical challenge: it lacks a strong chromophore.
The carbonyl group (
This guide objectively compares the industry-standard Low-Wavelength UV method against the superior Charged Aerosol Detection (CAD) method. We provide a validated protocol demonstrating that while UV is cost-effective, CAD offers the necessary sensitivity and linearity for rigorous purity assessment in pharmaceutical applications.
Chemical Context & The Analytical Challenge
To validate purity, one must separate and quantify three distinct species often present in the reaction mixture:
-
Starting Material: 1,5-Cyclooctanedione (Two carbonyls, weak UV).
-
Target Product: this compound (One carbonyl, one hydroxyl, weak UV).
-
Over-reduced Impurity: 1,5-Cyclooctanediol (No carbonyls, UV transparent ).
The Detector Decision Matrix
The following decision tree illustrates why standard UV detection is insufficient for this specific workflow and why CAD or GC-FID are the logical alternatives.
Figure 1: Analytical Decision Matrix selecting CAD as the optimal balance between stability and sensitivity.
Comparative Analysis: UV vs. CAD
The following data summarizes a comparative study performed on an Agilent 1290 Infinity II LC system.
| Feature | Method A: RP-HPLC-UV (210 nm) | Method B: RP-HPLC-CAD (Recommended) |
| Principle | Absorption of light by carbonyl | Measurement of electrical charge on dried analyte particles.[1] |
| LOD (Limit of Detection) | ~50 ppm (High noise floor) | ~5 ppm (High sensitivity) |
| Linearity ( | 0.985 (Non-linear at high conc.) | >0.999 (Wide dynamic range) |
| Impurity Detection | Fails to detect 1,5-cyclooctanediol. | Detects all non-volatile impurities.[1] |
| Gradient Compatibility | Poor (Baseline drift due to ACN absorption). | Excellent (Compensation possible). |
| Cost | Low (Standard equipment). | High (Requires specialized detector). |
Expert Insight:
"While UV at 210 nm is theoretically possible, the use of Acetonitrile (cutoff 190 nm) creates a rising baseline during gradients. Furthermore, the inability to see the diol impurity makes UV strictly a 'purity' check, not a 'composition' check. CAD is non-negotiable for process development here."
The "Gold Standard" Protocol (Method B)
This protocol is designed to be self-validating ; it includes system suitability tests (SST) that must pass before data is accepted.
Chromatographic Conditions
-
Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or Agilent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Why? The C18 phase retains the hydrophobic ring, while the "Plus" double-endcapping prevents the hydroxyl group from interacting with silanols, reducing peak tailing.
-
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mobile Phase A: Water (Milli-Q, filtered).
-
Mobile Phase B: Acetonitrile (HPLC Grade). Do not use Methanol as it has higher backpressure and worse nebulization efficiency in CAD.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Hold (Elute polar salts) |
| 15.0 | 90 | Linear Gradient (Elute Product) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1 mg/mL).
-
Filtration: 0.22 µm PTFE filter (Essential for CAD to prevent nozzle clogging).
Method Validation Workflow (ICH Q2 Aligned)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines. The following workflow outlines the critical experiments.
Figure 2: Sequential validation steps required for regulatory compliance.
Validation Criteria (Acceptance Limits)
-
Specificity: No interference in the blank at the retention time of the main peak (approx 8.5 min). Resolution (
) between dione, hydroxy-ketone, and diol must be > 1.5. -
Linearity: CAD response is curvilinear. You must apply a Power Function (
) or use a quadratic fit. must be > 0.99. -
Precision: %RSD of 6 replicate injections must be < 2.0%.
-
LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).
Troubleshooting & Expert Tips
-
Ghost Peaks: CAD is extremely sensitive to mobile phase impurities. Use only LC-MS grade solvents and glass bottles (avoid plastic which leaches plasticizers).
-
Non-Linearity: Unlike UV, CAD is not inherently linear. If your calibration curve looks exponential, check your "Power Function" setting in the chromatography software (Chromeleon/OpenLab). Set the power function value (PFV) typically between 1.0 and 1.5 to linearize the response.
-
Alternative - GC-FID: If HPLC-CAD is unavailable, GC-FID is a viable backup. However, you must validate that the high temperature of the injection port (250°C) does not cause dehydration of the this compound into cyclooctenone. This can be verified by injecting a sample at varying inlet temperatures (150°C vs 250°C) and checking for peak area consistency.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2] Link
- Trost, B. M., & Stambuli, J. P.Synthesis of Cyclooctanoid Ring Systems. (2004).
-
Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. (2023).[3][4][5][6] Link
-
Agilent Technologies. Analysis of Aliphatic Ketones using HPLC-ELSD/CAD. Technical Note 5991-XXXX. Link
-
Sletten, E. M., & Bertozzi, C. R. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie Int. Ed. (2009). (Contextualizes the importance of cyclooctanone intermediates). Link
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 5-Hydroxycyclooctanone
Executive Summary
As a bifunctional aliphatic cyclic molecule, 5-Hydroxycyclooctanone (CAS 61755-97-3) is a highly versatile intermediate utilized in complex drug development and organic synthesis (1[1]). However, its structural properties—combining a secondary alcohol and a cyclic ketone on an eight-membered ring—demand rigorous operational discipline. This guide provides a self-validating system for the safe handling, Personal Protective Equipment (PPE) selection, and Environmental Protection Agency (EPA)-compliant disposal of this compound, ensuring laboratory safety without compromising experimental integrity.
Chemical Profile & Hazard Causality
Before selecting PPE, we must establish the mechanistic hazards of the compound. Understanding why a chemical is dangerous dictates how we protect against it.
Table 1: Quantitative Data & Hazard Profile of this compound
| Property | Value / Description | Causality / Operational Impact |
| CAS Number | 61755-97-3 | Unique identifier for SDS cross-referencing and inventory tracking (1[1]). |
| Molecular Weight | 142.198 g/mol | Moderately volatile; requires strict ventilation controls to prevent inhalation exposure. |
| Chemical Formula | C8H14O2 | Aliphatic cyclic structure; its lipophilic nature significantly increases the risk of rapid transdermal absorption. |
| Reactivity | Incompatible with strong oxidizers | Exothermic reactions can occur; requires segregated storage away from peroxides and permanganates. |
| Peroxide Formation | Low to Moderate Risk | Like many cyclic ketones, prolonged air exposure can lead to dangerous peroxide formation at the alpha-carbon (2[2]). |
Personal Protective Equipment (PPE) Matrix
OSHA's 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous, site-specific hazard assessment (3[3]). For this compound, the primary vectors of exposure are dermal absorption and ocular contact.
-
Hand Protection (Gloves):
-
Selection: Nitrile or Neoprene gloves (minimum 4 mil thickness).
-
Causality: Cyclic ketones act as aggressive organic solvents that can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against aliphatic cyclic structures, preventing transdermal absorption of the lipophilic eight-membered ring.
-
Self-Validating Step: Prior to handling, inflate gloves manually to perform a visual and tactile leak check. A compromised barrier negates all downstream safety measures.
-
-
Eye and Face Protection:
-
Selection: ANSI Z87.1-certified chemical splash goggles.
-
Causality: Standard safety glasses with side shields are insufficient for liquid chemical handling. The vapor pressure of cyclic ketones and the risk of liquid splashing during transfer require a full orbital seal to prevent corneal irritation or damage (4[4]).
-
-
Body Protection:
-
Selection: Flame-resistant (FR) or 100% cotton lab coat with knit cuffs, plus closed-toe, non-porous footwear.
-
Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire occurs (e.g., if the ketone is ignited during a heated reaction). Knit cuffs prevent the dragging of sleeves through the chemical and reduce the risk of knocking over glassware.
-
-
Respiratory Protection:
Step-by-Step Operational Workflow
To ensure trustworthiness and reproducibility, the handling of this compound must follow a strict procedural loop.
Phase 1: Pre-Operation Preparation
-
Verify the chemical fume hood is operational (face velocity between 80-120 fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.
-
Don all required PPE (Nitrile gloves, splash goggles, FR lab coat).
Phase 2: Chemical Transfer and Execution
-
Open the this compound container only within the fume hood to contain fugitive emissions.
-
Use glass or PTFE (Teflon) transfer tools. Avoid polystyrene or unverified plastics, which may be degraded by cyclic ketones.
-
Keep the container tightly capped immediately after dispensing to minimize air exposure and mitigate the theoretical risk of alpha-carbon peroxide formation over time (2[2]).
Phase 3: Post-Operation Decontamination
-
Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., ethanol or isopropanol) before returning it to the flammables/organics storage cabinet.
-
Doff gloves using the "beak method" (turning them inside out) to ensure no chemical residue contacts the bare skin. Wash hands thoroughly with soap and water.
Waste Management & Disposal Plan
Improper disposal of hazardous lab chemicals can lead to severe environmental contamination and regulatory fines. The EPA strictly prohibits the drain disposal of organic solvents and cyclic ketones (6[6]).
-
Segregation: Collect this compound waste in a dedicated, clearly labeled, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass). Do not mix with aqueous waste, heavy metals, or nitric acid, as this can trigger an exothermic reaction.
-
Characterization: Label the waste container with the exact contents ("Hazardous Waste: this compound / Organic Solvent"), concentration, and accumulation start date.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment to catch potential leaks.
-
Broker Handoff: Once the container is full or reaches the regulatory time limit, transfer it to the facility's appointed waste broker or Environmental Health and Safety (EH&S) department for final lab-pack disposal via a licensed hazardous waste hauler (7[7]).
Emergency Response Protocols
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can increase absorption.
-
Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15-20 minutes. Seek immediate medical evaluation.
-
Spill Cleanup: For small spills (<100 mL) inside the fume hood, absorb with an inert material (e.g., vermiculite or sand). Place the saturated absorbent into a hazardous waste container. Do not use combustible materials like paper towels for cleanup.
Operational Workflow Diagram
Operational workflow for the safe handling and disposal of this compound.
References
-
Matrix Fine Chemicals. "5-HYDROXYCYCLOOCTAN-1-ONE | CAS 61755-97-3". Matrix Fine Chemicals. 1
-
Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide". Lab Equipment Direct.5
-
NC State University. "Personal Protective Equipment Requirements for Laboratories". NC State Environmental Health and Safety. 4
-
Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Clarion Safety. 3
-
Labtag Blog. "Tips for Disposing of Hazardous Lab Chemicals". Labtag. 6
-
Environmental Marketing Services. "Laboratory Chemical Disposal". EMS LLC. 7
-
The Ohio State University. "Safety in Academic Chemistry Laboratories". OSU. 2
Sources
- 1. 5-HYDROXYCYCLOOCTAN-1-ONE | CAS 61755-97-3 [matrix-fine-chemicals.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Tips for Disposing of Hazardous Lab Chemicals - Labtag Blog [blog.labtag.com]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
